Acetylcholine Iodide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-acetyloxyethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.HI/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBBQHHYSLHDHF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-84-3 (Parent) | |
| Record name | Acetylcholine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10883821 | |
| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260-50-6 | |
| Record name | Acetylcholine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2260-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetylcholine iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002260506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanaminium, 2-(acetyloxy)-N,N,N-trimethyl-, iodide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-acetoxyethyl)trimethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYLCHOLINE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZCP12S7HQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Chemical Properties of Acetylcholine Iodide
For professionals engaged in neuroscience research, pharmacology, and drug development, a thorough understanding of the chemical and physical characteristics of key neurotransmitters is paramount. Acetylcholine Iodide, a quaternary ammonium salt, serves as a crucial research tool, acting as a stable and soluble form of the endogenous neurotransmitter acetylcholine. This guide provides an in-depth analysis of its chemical properties, reactivity, and biological interactions, supported by experimental methodologies and pathway visualizations.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] Its fundamental properties are critical for its handling, formulation, and application in experimental settings. The key physicochemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2260-50-6 | [1][2][3][4] |
| Molecular Formula | C₇H₁₆INO₂ | [2][3][5] |
| Molecular Weight | 273.11 g/mol | [3][4][6][7] |
| Melting Point | 160-165 °C | [1][5][6][7] |
| Appearance | White to Almost white crystalline powder | [1] |
| Density | 1.43 g/cm³ | [5] |
| IUPAC Name | 2-acetyloxyethyl(trimethyl)azanium iodide | [3] |
Table 1: Key Physicochemical Properties of this compound.
The solubility profile of a compound is essential for preparing stock solutions and designing delivery systems. This compound exhibits high solubility in aqueous solutions and dimethyl sulfoxide (DMSO), but is notably insoluble in ethanol.
| Solvent | Solubility | Source(s) |
| Water (H₂O) | ≥51.2 mg/mL | [2] |
| DMSO | ≥51.8 mg/mL | [2] |
| Ethanol (EtOH) | Insoluble | [2] |
Table 2: Solubility of this compound.
Chemical Reactivity and Stability
Hydrolysis: The ester linkage in acetylcholine is susceptible to hydrolysis, a reaction catalyzed by the enzyme acetylcholinesterase (AChE) in biological systems. This enzymatic degradation rapidly converts acetylcholine into the inactive metabolites choline and acetate, terminating the synaptic signal.[8][9] This process is fundamental to proper muscle function and neuronal communication.[8]
Stability and Storage: this compound is hygroscopic and should be stored in a cool, dark, and dry place, preferably under an inert atmosphere to prevent degradation. For long-term stability, storage at -20°C is recommended.[1] Aqueous solutions are not recommended for long-term storage and should be prepared fresh before use.[2][10]
Reactivity: As a quaternary ammonium salt, it is generally stable but can undergo reactions typical of its functional groups. It may react violently with strong oxidizing agents.[11] The iodide counter-ion is electrochemically active, which is a consideration in the development of amperometric biosensors.[12]
Biological Activity and Cholinergic Signaling
This compound functions as an agonist for both major classes of cholinergic receptors: nicotinic (nAChRs) and muscarinic (mAChRs).[1][10] These receptors are distributed throughout the central and peripheral nervous systems and mediate distinct physiological effects.[8][13]
-
Nicotinic Receptors (nAChRs): These are ligand-gated ion channels.[8] Upon binding acetylcholine, they undergo a conformational change that opens a channel permeable to cations (Na⁺, K⁺, Ca²⁺), leading to rapid depolarization of the cell membrane and an excitatory response.
-
Muscarinic Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that trigger a slower, more prolonged response via second messenger signaling cascades.[14]
The synthesis, release, and degradation of acetylcholine form the basis of the cholinergic signaling pathway, which is critical for cognitive functions, muscle activation, and the autonomic nervous system.[8]
References
- 1. This compound | 2260-50-6 [chemicalbook.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | C7H16INO2 | CID 75271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound [stenutz.eu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Acetylcholine - Wikipedia [en.wikipedia.org]
- 9. Acetylcholine Synthesis and Metabolism [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. carlroth.com [carlroth.com]
- 12. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Precise Dance of a Neurotransmitter: Acetylcholine Iodide's Mechanism of Action on Cholinergic Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Acetylcholine, a primary neurotransmitter in the autonomic and central nervous systems, exerts its diverse physiological effects through interaction with two major classes of receptors: nicotinic and muscarinic. Acetylcholine iodide is a quaternary ammonium salt frequently utilized in research as a stable and reliable source of the acetylcholine cation. This guide provides a comprehensive examination of the molecular mechanisms underpinning the action of acetylcholine on these critical receptor systems, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Nicotinic Acetylcholine Receptors (nAChRs): The Ionotropic Pathway
Nicotinic receptors are ligand-gated ion channels that mediate fast synaptic transmission. The binding of acetylcholine to these receptors induces a rapid influx of cations, leading to depolarization of the postsynaptic membrane.
Mechanism of Action
The activation of nAChRs is a multi-step process initiated by the binding of two acetylcholine molecules to the extracellular domain of the receptor. This binding event triggers a conformational change in the receptor protein, opening an intrinsic ion channel. The channel is permeable to sodium (Na+), potassium (K+), and in some cases, calcium (Ca2+) ions. The net influx of positively charged ions results in a rapid depolarization of the cell membrane, generating an excitatory postsynaptic potential (EPSP).
Signaling Pathway
The signaling cascade for nicotinic receptors is direct and rapid, as the receptor itself is an ion channel.
Figure 1: Nicotinic Acetylcholine Receptor Signaling Pathway.
Quantitative Data: Binding Affinities
The affinity of acetylcholine for nicotinic receptors varies depending on the subunit composition of the receptor. The following table summarizes available data.
| Receptor Subtype | Ligand | Affinity Metric | Value | Species |
| Muscle-type (α1)₂β1δε | Acetylcholine | Kd | ~30-80 µM (low affinity), ~0.1-1 µM (high affinity) | Torpedo electric organ, Mouse |
| Neuronal α4β2 | Acetylcholine | EC₅₀ | ~1-10 µM (low sensitivity), ~0.01-0.1 µM (high sensitivity) | Human, Rat |
| Neuronal α7 | Acetylcholine | EC₅₀ | ~100-500 µM | Human, Rat |
| Neuronal α3β4 | Acetylcholine | EC₅₀ | ~10-100 µM | Human, Rat |
Note: Affinity values can vary significantly based on the experimental system (e.g., oocyte expression vs. native tissue) and conditions.
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
This technique allows for the measurement of ion currents across the entire cell membrane in response to acetylcholine application.
1. Cell Preparation:
-
Culture cells expressing the nicotinic receptor subtype of interest on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with an external solution (e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).
2. Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ using a micropipette puller.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
Fill the pipette with an internal solution (e.g., 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2).
3. Establishing a Whole-Cell Recording:
-
Approach a target cell with the micropipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
4. Data Acquisition:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply this compound at various concentrations to the cell via a perfusion system.
-
Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.
-
Analyze the current-voltage relationship and dose-response curves to determine parameters like EC₅₀.
Figure 2: Workflow for a Whole-Cell Patch Clamp Experiment.
Muscarinic Acetylcholine Receptors (mAChRs): The G-Protein Coupled Pathway
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged physiological responses compared to nicotinic receptors. There are five subtypes of muscarinic receptors, designated M1 through M5.
Mechanism of Action
The binding of acetylcholine to a muscarinic receptor induces a conformational change that activates an associated heterotrimeric G-protein on the intracellular side of the membrane. The activated G-protein then dissociates into its α and βγ subunits, which in turn modulate the activity of various downstream effector proteins.
The five muscarinic receptor subtypes couple to different G-protein families, leading to distinct signaling cascades:
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also directly modulate ion channels, such as opening G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization.
Signaling Pathways
The signaling pathways for muscarinic receptors are more complex and involve second messengers.
Figure 3: Muscarinic Acetylcholine Receptor Signaling Pathways.
Quantitative Data: Binding Affinities
The following table presents the binding affinities of acetylcholine for the five muscarinic receptor subtypes.
| Receptor Subtype | Ligand | Affinity Metric | Value (pKi) | Species |
| M1 | Acetylcholine | pKi | 4.7 - 6.5 | Human, Rat |
| M2 | Acetylcholine | pKi | 5.8 - 7.2 | Human, Rat |
| M3 | Acetylcholine | pKi | 5.0 - 6.8 | Human, Rat |
| M4 | Acetylcholine | pKi | 5.5 - 7.0 | Human, Rat |
| M5 | Acetylcholine | pKi | 5.2 - 6.5 | Human, Rat |
Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate higher binding affinity.
Experimental Protocols
This assay measures the direct binding of a radiolabeled ligand to the receptor.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the muscarinic receptor subtype of interest in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a fresh buffer.
2. Binding Reaction:
-
In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled antagonist (e.g., atropine).
-
Incubate at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Analyze the data using non-linear regression to determine the Ki of this compound.
This technique is used to measure changes in intracellular calcium concentration following the activation of Gq/11-coupled muscarinic receptors (M1, M3, M5).
1. Cell Loading:
-
Culture cells on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification of the dye within the cells.
2. Image Acquisition:
-
Place the dish on the stage of a fluorescence microscope equipped with a camera and appropriate filters.
-
Acquire a baseline fluorescence image.
-
Add this compound to the cells.
-
Continuously acquire images to monitor the change in fluorescence intensity over time.
3. Data Analysis:
-
Quantify the change in fluorescence intensity in individual cells or regions of interest.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths.
-
Plot the change in fluorescence or ratio as a function of time to visualize the calcium transient.
-
Construct dose-response curves to determine the EC₅₀ of this compound for calcium mobilization.
Conclusion
This compound, as a source of the endogenous neurotransmitter acetylcholine, activates a diverse array of physiological responses through its interaction with nicotinic and muscarinic receptors. The mechanism of action is fundamentally different for these two receptor families. Nicotinic receptors function as direct ion channels, mediating rapid, excitatory neurotransmission. In contrast, muscarinic receptors are G-protein coupled receptors that initiate slower, more prolonged signaling cascades through second messengers, leading to a wider range of cellular effects. A thorough understanding of these distinct mechanisms, supported by quantitative binding data and robust experimental methodologies, is crucial for the development of novel therapeutics targeting the cholinergic system.
The role of Acetylcholine Iodide as a neurotransmitter.
An In-depth Technical Guide on the Role of Acetylcholine as a Neurotransmitter
Foreword
This technical guide provides a comprehensive overview of the role of acetylcholine (ACh) as a neurotransmitter. While commercially available as various salts, including acetylcholine iodide and acetylcholine chloride, the focus of this document is the physiological function of the acetylcholine cation.[1][2][3] this compound is an endogenous neurotransmitter at cholinergic synapses that amplifies the action potential of the sarcolemma, thereby inducing muscle contractions.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on the lifecycle of acetylcholine, its interaction with receptors, the signaling pathways it initiates, and the experimental methods used to study it.
The Lifecycle of Acetylcholine
Acetylcholine is a pivotal neurotransmitter in both the central and peripheral nervous systems.[4][5] Its activity is tightly regulated through a cycle of synthesis, storage, release, receptor binding, and degradation.
Synthesis
Acetylcholine is synthesized in the cytoplasm of cholinergic neurons from two precursors: choline and acetyl coenzyme A (acetyl-CoA).[6] This single-step reaction is catalyzed by the enzyme choline acetyltransferase (ChAT).
-
Choline: The availability of choline is the rate-limiting step in ACh synthesis.[7] It is sourced from the plasma, breakdown of choline-containing compounds, and reuptake from the synaptic cleft following ACh hydrolysis.[6]
-
Acetyl-CoA: Acetyl-CoA is derived from glucose through glycolysis and the pyruvate dehydrogenase complex in mitochondria.
Storage
Following its synthesis, acetylcholine is actively transported from the cytoplasm into synaptic vesicles by the vesicular acetylcholine transporter (VAChT).[6][8] This process is driven by a proton gradient maintained by a vesicular H+-ATPase.[7] Each vesicle can store up to 50,000 molecules of acetylcholine.[9]
Release
The release of acetylcholine into the synaptic cleft is a calcium-dependent process. When an action potential arrives at the presynaptic terminal, it triggers the opening of voltage-gated calcium channels. The resulting influx of Ca2+ facilitates the fusion of acetylcholine-containing vesicles with the presynaptic membrane, a process mediated by the SNARE protein complex, leading to the quantal release of the neurotransmitter.[7]
Degradation
To ensure rapid and transient signaling, acetylcholine is quickly hydrolyzed in the synaptic cleft by the enzyme acetylcholinesterase (AChE).[7] This enzyme breaks down acetylcholine into choline and acetate with remarkable efficiency. The choline can then be taken back up into the presynaptic neuron by the high-affinity choline transporter (ChT) to be recycled for further ACh synthesis.[6][9]
Cholinergic Receptors
Acetylcholine exerts its effects by binding to two major classes of receptors: ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs).[10]
Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic receptors are ligand-gated ion channels composed of five subunits arranged around a central pore.[11] The binding of acetylcholine induces a conformational change that opens the channel, allowing the rapid influx of cations, primarily Na+ and Ca2+, which leads to depolarization of the postsynaptic membrane.[11][12] nAChRs are found at the neuromuscular junction, in autonomic ganglia, and throughout the central nervous system.[13]
Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic receptors are G protein-coupled receptors (GPCRs) with seven transmembrane domains.[9] There are five subtypes (M1-M5), which are coupled to different G proteins and initiate diverse intracellular signaling cascades.[14]
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][9] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[2]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2] They can also directly modulate ion channels through the Gβγ subunits.[14]
Quantitative Data
Agonist Affinities at Cholinergic Receptors
The following tables summarize the half-maximal effective concentrations (EC50) for various agonists at different nicotinic and muscarinic receptor subtypes.
| Agonist | Receptor Subtype | EC50 (µM) | Cell Type/System |
| Acetylcholine | α4β2 nAChR | 6.16 | Xenopus oocytes |
| Acetylcholine | α7 nAChR | 98.71 | Xenopus oocytes |
| Acetylcholine | α3β4 nAChR | 29.50 | Xenopus oocytes |
| Nicotine | α4β2 nAChR | 0.17 | Mammalian cell lines |
| Epibatidine | α4β2 nAChR | 0.002 | Mammalian cell lines |
| Cytisine | α4β2 nAChR | Not determined | Mammalian cell lines |
| Carbachol | M1 mAChR | 4.1 | SH-SY5Y neuroblastoma cells |
| Carbachol | M3 mAChR | 7.5 | Guinea-pig small intestine |
| Arecoline | M1 mAChR | 3.6 | SH-SY5Y neuroblastoma cells |
| Oxotremorine | M1 mAChR | - | SH-SY5Y neuroblastoma cells |
Data compiled from multiple sources.
Acetylcholinesterase Kinetics
The efficiency of acetylcholine hydrolysis by acetylcholinesterase is critical for the termination of cholinergic signaling.
| Enzyme | Substrate | Km (mM) | Source |
| Human Erythrocyte AChE | Acetylthiocholine iodide | 0.08 | Purified enzyme |
Km (Michaelis-Menten constant) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).[12]
Experimental Protocols & Workflows
Radioligand Binding Assay
This technique is used to quantify the binding of ligands to receptors.
Methodology:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction.[15]
-
Incubation: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]cytisine for α4β2 nAChRs) and varying concentrations of a competing unlabeled ligand.[3]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.[1]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to determine the binding affinity (Kd) and receptor density (Bmax).
Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ion currents through receptor channels in a single neuron.
Methodology:
-
Slice Preparation: Acute brain slices containing cholinergic neurons are prepared from an animal model.[7][16]
-
Cell Identification: Cholinergic neurons are identified, often using fluorescence labeling in genetically modified animals.[7][16]
-
Pipette Placement: A glass micropipette filled with an internal solution is brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical and molecular access to the cell's interior.
-
Recording: In voltage-clamp mode, the membrane potential is held constant, and the currents flowing through the ion channels in response to agonist application are recorded.[17]
Caption: Workflow for whole-cell patch-clamp recording.
In Vivo Microdialysis
Microdialysis is used to measure the extracellular concentration of neurotransmitters in the brain of a freely moving animal.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region.[18][19]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[18]
-
Diffusion: Neurotransmitters in the extracellular fluid, including acetylcholine, diffuse across the semipermeable membrane of the probe and into the aCSF.[19]
-
Sample Collection: The aCSF, now containing the neurotransmitters (the dialysate), is collected at regular intervals.[20]
-
Analysis: The concentration of acetylcholine in the dialysate is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[20]
Caption: Workflow for in vivo microdialysis of acetylcholine.
Signaling Pathways
Nicotinic Receptor Signaling
The primary signaling mechanism for nAChRs is direct ion influx. However, the resulting increase in intracellular Ca2+ can trigger downstream signaling cascades.
Caption: Nicotinic acetylcholine receptor signaling pathway.
Muscarinic Receptor Signaling
Muscarinic receptors activate distinct signaling pathways depending on their G protein coupling.
Caption: Muscarinic acetylcholine receptor signaling pathways.
Conclusion
Acetylcholine is a fundamental neurotransmitter with a wide array of functions mediated through a complex system of synthesis, release, and receptor interaction. A thorough understanding of its neurobiology, supported by robust experimental methodologies, is crucial for advancing our knowledge of neural communication and for the development of novel therapeutics targeting cholinergic systems.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. Whole-cell Patch-Clamp Recordings from Striatal Cholinergic Interneurons in ex vivo Mouse Brain Slices [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 12. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 14. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole-cell Patch-Clamp Recordings from Striatal Cholinergic Interneurons in ex vivo Mouse Brain Slices [protocols.io]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Distinguishing Muscarinic and Nicotinic Acetylcholine Receptors: An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core distinctions between muscarinic and nicotinic acetylcholine receptors (AChRs). It delves into their structural and functional dissimilarities, ligand binding affinities, and the downstream signaling cascades they initiate. Detailed experimental protocols are provided to facilitate the practical investigation of these critical components of the cholinergic system.
Executive Summary
Acetylcholine (ACh) is a primary neurotransmitter that exerts its effects through two major classes of receptors: muscarinic and nicotinic. While both bind ACh, they are fundamentally different in their structure, function, and signaling mechanisms. Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate slower, modulatory responses, whereas nicotinic receptors are ligand-gated ion channels responsible for fast synaptic transmission.[1][2] This distinction is paramount in neuroscience research and is a cornerstone of drug development for a wide array of therapeutic areas, including neurodegenerative diseases, psychiatric disorders, and autonomic dysfunction.[3][4]
Core Structural and Functional Differences
The primary divergence between muscarinic and nicotinic receptors lies in their protein structure and transmembrane signaling mechanism.
-
Muscarinic Acetylcholine Receptors (mAChRs) are members of the GPCR superfamily.[5] They consist of a single polypeptide chain that traverses the cell membrane seven times.[1] Upon agonist binding, they undergo a conformational change that activates intracellular G-proteins, initiating a second messenger cascade.[2] This process leads to a relatively slower and more prolonged cellular response.[1]
-
Nicotinic Acetylcholine Receptors (nAChRs) are ionotropic receptors, forming a pentameric structure of five subunits arranged around a central pore.[1][6] When ACh binds, it directly gates the opening of this ion channel, allowing for the rapid influx of cations (primarily Na+ and K+, with some subtypes also permeable to Ca2+).[6] This leads to a rapid depolarization of the cell membrane and an excitatory postsynaptic potential.[1]
Receptor Subtypes and Signaling Pathways
Both muscarinic and nicotinic receptors are comprised of multiple subtypes, each with distinct tissue distributions, G-protein coupling (for mAChRs), subunit compositions (for nAChRs), and physiological roles.
Muscarinic Receptor Subtypes and G-Protein Coupling
There are five identified subtypes of muscarinic receptors (M1-M5), which are broadly categorized into two functional groups based on their preferential G-protein coupling.[7][8]
-
M1, M3, and M5 Receptors: These subtypes preferentially couple to the Gq/11 family of G-proteins.[7][9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes primarily couple to the Gi/o family of G-proteins.[7][9] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Nicotinic Receptor Subtypes and Ion Channel Properties
Nicotinic receptors are composed of various combinations of sixteen different subunits in humans (α1-α7, α9-10, β1-β4, γ, δ, and ε).[6] This combinatorial diversity gives rise to a large number of receptor subtypes with distinct pharmacological and physiological properties. They are broadly classified into muscle-type and neuronal-type receptors.
-
Muscle-type nAChRs: Typically found at the neuromuscular junction, these receptors have a subunit composition of (α1)2β1δε.
-
Neuronal-type nAChRs: These are found throughout the central and peripheral nervous systems and have various subunit compositions, with α4β2 and α7 being the most abundant in the brain.
The ion channels of nAChRs are non-selective cation channels, permeable to Na+ and K+.[6] Some subunit combinations also exhibit significant permeability to Ca2+, which can act as a second messenger.[6] The single-channel conductance of nAChRs is generally in the range of 25 pS.[10]
Quantitative Data: Ligand Binding Affinities and Ion Channel Properties
The following tables summarize key quantitative data for muscarinic and nicotinic receptors.
Muscarinic Receptor Ligand Binding Affinities (Ki in nM)
| Ligand | M1 | M2 | M3 | M4 | M5 |
| Agonists | |||||
| Acetylcholine | 230 | 330 | 180 | 140 | 250 |
| Carbachol | 1,000-59,000[11] | - | - | - | - |
| Oxotremorine-M | 3.8 | - | - | - | - |
| Antagonists | |||||
| Atropine | 1.1 | 1.2 | 1.0 | 1.1 | 1.3 |
| Pirenzepine | 17 | 750 | 300 | 60 | 100 |
| Darifenacin | 100 | 350 | 12 | 200 | 150 |
| [3H]-NMS | 102-264 pM[11] | - | - | - | - |
Note: Values are approximate and can vary depending on the experimental conditions and tissue preparation. Data compiled from multiple sources.
Nicotinic Receptor Ligand Binding Affinities (Ki or IC50 in nM)
| Ligand | α4β2 | α7 | α3β4 | Muscle-type |
| Agonists | ||||
| Acetylcholine | 0.7 | 170 | 1.2 | 106,000[12] |
| Nicotine | 0.5 | 1,200 | 18 | - |
| Epibatidine | 0.03 | 1.2 | 0.05 | - |
| Choline | - | - | - | 4,100,000[12] |
| Antagonists | ||||
| Mecamylamine | 100 | 2,000 | 30 | - |
| α-Bungarotoxin | >10,000 | 1.5 | >10,000 | 0.1 |
| d-Tubocurarine | 500 | 1,000 | 100 | 40 |
Note: Values are approximate and can vary depending on the experimental conditions and subunit composition. Data compiled from multiple sources including[13][14].
Nicotinic Receptor Ion Channel Properties
| Property | Typical Value(s) |
| Single-Channel Conductance | 25-60 pS |
| Ion Selectivity | Na+ ≈ K+ > Ca2+ (non-selective cation channel)[6] |
| Mean Open Time | 1-10 ms |
| Reversal Potential | ~0 mV |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize and differentiate muscarinic and nicotinic receptors.
Radioligand Binding Assay
This assay is used to determine the affinity and density of receptors in a given tissue or cell preparation.
5.1.1 Objective: To quantify the binding of a radiolabeled ligand to muscarinic or nicotinic receptors.
5.1.2 Materials:
-
Receptor source: tissue homogenate, cell membranes, or intact cells expressing the receptor of interest.
-
Radioligand (e.g., [3H]N-methylscopolamine for mAChRs, [125I]α-bungarotoxin for muscle-type and α7 nAChRs, or [3H]epibatidine for other nAChRs).[15][16]
-
Unlabeled competing ligand for non-specific binding determination.
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 0.1 mg/ml BSA).[15]
-
Glass fiber filters (e.g., Whatman GF/C).[15]
-
Filtration apparatus.
-
Scintillation counter or gamma counter.
5.1.3 Methodology:
-
Preparation: Prepare serial dilutions of the unlabeled competing ligand.
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled ligand (or buffer for total binding). For non-specific binding, use a high concentration of an appropriate unlabeled antagonist.[15]
-
Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 3 hours).[15]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.[15]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation or gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a one-site or two-site competition model to determine the Ki (inhibition constant) of the competing ligand and the Bmax (receptor density).
Patch-Clamp Electrophysiology (for nAChRs)
This technique allows for the direct measurement of ion flow through single or multiple nicotinic receptor channels.
5.2.1 Objective: To characterize the functional properties of nAChR ion channels, including conductance, ion selectivity, and gating kinetics.
5.2.2 Materials:
-
Cells expressing nAChRs.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Glass micropipettes (3-5 MΩ).[17]
-
Extracellular (bath) solution (e.g., standard ACSF).[17]
-
Intracellular (pipette) solution (e.g., K-gluconate based).[17]
-
Agonist delivery system (e.g., picospritzer for puff application).[17]
5.2.3 Methodology (Whole-Cell Configuration):
-
Pipette Preparation: Pull glass micropipettes and fire-polish the tips. Fill the pipette with the intracellular solution.
-
Cell Approach: Under microscopic guidance, approach a target cell with the micropipette.
-
Seal Formation: Apply gentle suction to form a high-resistance (&>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Access: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Recording: Clamp the cell membrane at a specific holding potential (voltage-clamp) or record the membrane potential (current-clamp).
-
Agonist Application: Apply the nAChR agonist to the cell via the bath or a local perfusion system.
-
Data Acquisition: Record the resulting ionic currents. In voltage-clamp, an inward current reflects the influx of positive ions.
-
Data Analysis: Analyze the current-voltage relationship to determine the reversal potential and conductance. Analyze the kinetics of current activation, deactivation, and desensitization.
Second Messenger Assays (for mAChRs)
These assays measure the downstream consequences of mAChR activation, such as changes in intracellular calcium or cAMP levels.
5.3.1 Objective: To functionally characterize mAChR subtypes by quantifying their second messenger output.
5.3.2 Materials (for IP3/Calcium Assay):
-
Cells expressing the mAChR of interest.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM) or a luminescent aequorin-based assay.
-
Plate reader with fluorescence or luminescence detection capabilities.
-
Muscarinic agonist.
5.3.3 Methodology (Calcium Mobilization):
-
Cell Culture: Plate cells in a multi-well plate.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence or luminescence.
-
Agonist Addition: Add the muscarinic agonist to the wells.
-
Signal Detection: Immediately begin recording the change in fluorescence or luminescence over time. An increase in signal corresponds to an increase in intracellular calcium.
-
Data Analysis: Quantify the peak response and calculate the EC50 (half-maximal effective concentration) for the agonist.
5.3.4 Materials and Methodology (cAMP Assay):
-
Materials: Cells expressing the mAChR of interest, a kit for cAMP measurement (e.g., GloSensor™ cAMP assay), a luminometer.
-
Methodology:
-
Cell Preparation: Prepare cells according to the assay kit's protocol, which may involve transfection with a biosensor plasmid.
-
Forskolin Stimulation: Treat cells with forskolin to elevate basal cAMP levels.
-
Agonist Treatment: Add the M2/M4 agonist.
-
Signal Measurement: Measure the luminescence. A decrease in the luminescent signal indicates the inhibition of adenylyl cyclase and a reduction in cAMP.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) of the agonist.
-
Conclusion
The distinction between muscarinic and nicotinic acetylcholine receptors is a fundamental principle in pharmacology and neuroscience. Their classification as either G-protein coupled receptors or ligand-gated ion channels, respectively, dictates their temporal and functional roles in synaptic transmission and cellular regulation. A thorough understanding of their subtype-specific signaling pathways, ligand affinities, and functional characteristics, facilitated by the experimental protocols outlined in this guide, is essential for the continued development of selective and effective therapeutic agents targeting the cholinergic system.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subtype Differences in Pre-Coupling of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubcompare.ai [pubcompare.ai]
Function of acetylcholine in the parasympathetic nervous system.
An In-depth Technical Guide on the Function of Acetylcholine in the Parasympathetic Nervous System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acetylcholine (ACh) is the principal neurotransmitter of the parasympathetic nervous system (PNS), the division of the autonomic nervous system responsible for regulating "rest-and-digest" functions.[1] Its discovery as "vagusstoff" by Otto Loewi was a foundational moment in neuroscience, identifying the first-ever neurotransmitter.[2][3] ACh mediates its effects through a sophisticated system of synthesis, vesicular storage, targeted release, and interaction with two major classes of cholinergic receptors: nicotinic and muscarinic.[4][5] This guide provides a detailed examination of the molecular mechanisms of ACh in the PNS, from its lifecycle at the synapse to its systemic physiological effects. We will explore the distinct signaling pathways initiated by its receptors, present quantitative data in a structured format, detail key experimental protocols for its study, and provide visual diagrams of its core processes to offer a comprehensive resource for researchers and drug development professionals.
The Acetylcholine Lifecycle in the Parasympathetic Neuron
The action of acetylcholine is tightly regulated through a cycle of synthesis, storage, release, and degradation. This ensures rapid, precise, and transient signaling.
Synthesis, Storage, and Release
Synthesis: Acetylcholine is synthesized in the cytoplasm of cholinergic neurons from two precursors: choline and acetyl coenzyme A (acetyl-CoA).[3][6] This reaction is catalyzed by the enzyme Choline Acetyltransferase (ChAT).[4][6] The availability of choline is the rate-limiting step in ACh synthesis.[3]
Storage: Following synthesis, ACh is actively transported from the cytoplasm into synaptic vesicles by the Vesicular Acetylcholine Transporter (VAChT).[3][7] This process is energy-dependent, utilizing a proton gradient across the vesicle membrane.[3]
Release: When an action potential arrives at the presynaptic terminal, it triggers the opening of voltage-gated calcium channels.[1][4] The resulting influx of Ca²⁺ ions causes the synaptic vesicles to fuse with the presynaptic membrane and release ACh into the synaptic cleft via exocytosis.[1][4] This release can be inhibited by neurotoxins such as botulinum toxin, which interferes with the vesicle docking process.[7]
Degradation
To ensure the brevity of the cholinergic signal, ACh is rapidly hydrolyzed in the synaptic cleft into choline and acetate.[1][6] This catabolic reaction is performed by the enzyme Acetylcholinesterase (AChE), which is highly concentrated at cholinergic synapses and is essential for preventing continuous receptor activation.[4][6] The choline is then taken back up into the presynaptic neuron by a high-affinity choline transporter to be reused for ACh synthesis.[5]
Cholinergic Receptors in the Parasympathetic Nervous System
ACh exerts its effects by binding to two main superfamilies of cholinergic receptors (cholinoreceptors): nicotinic and muscarinic receptors.[4][8]
Nicotinic Receptors (nAChRs)
Nicotinic receptors are ligand-gated ion channels.[1][9] In the PNS, they are primarily found in the autonomic ganglia, mediating the transmission of signals from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic pathways.[7][10] Upon binding ACh, the receptor's channel opens, allowing a rapid influx of cations (primarily Na⁺ and some Ca²⁺), which leads to depolarization of the postganglionic neuron and propagation of the nerve impulse.[1][9]
Muscarinic Receptors (mAChRs)
Muscarinic receptors, which are G protein-coupled receptors (GPCRs), are the main end-receptors stimulated by ACh released from parasympathetic postganglionic fibers.[8][11] They are responsible for mediating the final "rest-and-digest" responses in target effector organs.[7] There are five subtypes (M1-M5), which are grouped into two main signaling categories based on the G protein they couple to.[12][13]
| Receptor Subtype | Primary Location in PNS | G-Protein Coupling | Primary Signaling Pathway | Cellular Response |
| M1 ("Neural") | Autonomic ganglia, Glands (salivary, gastric) | Gq/11 | ↑ Phospholipase C (PLC) → ↑ IP₃, DAG | Excitatory: ↑ Glandular secretion, slow depolarization |
| M2 ("Cardiac") | Heart (SA/AV nodes), Presynaptic nerve terminals | Gi/o | ↓ Adenylyl Cyclase → ↓ cAMP; ↑ K⁺ channel opening | Inhibitory: ↓ Heart rate, ↓ conduction velocity, ↓ ACh release |
| M3 ("Glandular/Smooth Muscle") | Smooth muscle (GI tract, bladder, bronchi), Glands (salivary, bronchial), Vascular endothelium | Gq/11 | ↑ Phospholipase C (PLC) → ↑ IP₃, DAG | Excitatory: Smooth muscle contraction, ↑ Glandular secretion, Vasodilation (via NO) |
| M4 | CNS, Lungs | Gi/o | ↓ Adenylyl Cyclase → ↓ cAMP | Inhibitory: Feedback inhibition of ACh release |
| M5 | CNS (less defined in periphery) | Gq/11 | ↑ Phospholipase C (PLC) → ↑ IP₃, DAG | Excitatory (primarily CNS functions) |
Table 1: Summary of Muscarinic Acetylcholine Receptor Subtypes in the Parasympathetic Nervous System.[4][12]
Signaling Pathways of Muscarinic Receptors
The diverse effects of parasympathetic stimulation are a direct result of the distinct intracellular signaling cascades initiated by M1/M3/M5 and M2/M4 receptor subtypes.
Gq-Coupled Pathway (M1, M3, M5)
Activation of M1, M3, or M5 receptors leads to the stimulation of the Gq family of G-proteins.[13] The activated Gαq subunit then stimulates the enzyme phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. DAG remains in the membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[4] The elevated Ca²⁺ and activated PKC then phosphorylate downstream targets to elicit cellular responses such as smooth muscle contraction and glandular secretion.[11]
Gi-Coupled Pathway (M2, M4)
Activation of M2 and M4 receptors stimulates the Gi family of G-proteins.[13] This has two primary effects. First, the activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA).[13][14] Second, the Gβγ subunit dissociates and directly binds to and opens G protein-coupled inwardly-rectifying potassium (GIRK) channels.[13] This leads to an efflux of K⁺ ions, hyperpolarization of the cell membrane, and a general inhibitory effect, such as slowing the heart rate at the sinoatrial node.[14]
Physiological Functions of Parasympathetic Cholinergic Transmission
ACh released from postganglionic parasympathetic neurons orchestrates a wide array of physiological processes aimed at conserving energy and managing baseline bodily functions.
| Organ System | Effector Organ | Primary Receptor | Physiological Effect |
| Cardiovascular | Heart (SA/AV Nodes) | M2 | Bradycardia (↓ heart rate), ↓ conduction velocity, ↓ atrial contractility.[1][4] |
| Blood Vessels (Endothelium) | M3 | Release of Nitric Oxide (NO), leading to vasodilation.[11] | |
| Respiratory | Bronchial Smooth Muscle | M3 | Bronchoconstriction.[15][16] |
| Bronchial Glands | M3 | Increased secretion of mucus.[15][16] | |
| Gastrointestinal | GI Tract Smooth Muscle | M3 | Increased motility and peristalsis.[1][15] |
| GI Tract Sphincters | M3 | Relaxation to facilitate movement of contents.[15] | |
| Salivary & Gastric Glands | M1, M3 | Increased secretion of saliva and gastric acid.[15] | |
| Genitourinary | Bladder Detrusor Muscle | M3 | Contraction to promote urination (micturition).[4] |
| Internal Urethral Sphincter | M3 | Relaxation to facilitate urination.[15] | |
| Ocular | Pupillary Sphincter Muscle | M3 | Contraction, leading to pupillary constriction (miosis). |
| Ciliary Muscle | M3 | Contraction, allowing for accommodation for near vision. | |
| Exocrine Glands | Lacrimal, Sweat Glands | M3 | Increased secretion.[1] |
Table 2: Key Physiological Effects of Acetylcholine in the Parasympathetic Nervous System.
Experimental Protocols for Studying Cholinergic Function
Investigating the parasympathetic cholinergic system requires a range of techniques, from in vivo monitoring to in vitro pharmacology.
Protocol: In Vivo Measurement of Acetylcholine via Microdialysis
This technique allows for the sampling of extracellular ACh levels in the tissue of a living animal, providing insight into tonic and phasic neurotransmitter release.[17][18]
1. Materials:
- Stereotaxic apparatus
- Microdialysis probes (e.g., 10-20 kDa molecular weight cutoff)
- Microinfusion pump
- Perfusion fluid (e.g., artificial cerebrospinal fluid or Ringer's solution) containing an acetylcholinesterase inhibitor (e.g., physostigmine or neostigmine) to prevent ACh degradation.[19]
- Fraction collector
- Analytical system: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Liquid Chromatography-Mass Spectrometry (LC-MS).[18][20]
2. Methodology:
- Probe Implantation: Anesthetize the subject animal (e.g., rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the desired tissue (e.g., a specific autonomic ganglion or effector organ).[19][21]
- Perfusion: After a recovery period, insert the microdialysis probe through the cannula. Perfuse the probe at a slow, constant rate (e.g., 1-2 µL/min) with the perfusion fluid.[19]
- Sample Collection (Dialysate): Small molecules, including ACh, diffuse across the semipermeable membrane of the probe into the perfusion fluid. Collect the outflowing fluid (dialysate) in timed fractions (e.g., every 5-20 minutes) using a refrigerated fraction collector.[21]
- Stimulation (Optional): To measure evoked release, apply a physiological or pharmacological stimulus (e.g., nerve stimulation, high-potassium solution) and collect dialysate before, during, and after the event.[19]
- Analysis: Quantify the ACh concentration in the dialysate samples using HPLC-ED or LC-MS.[18][21] This involves separating ACh from other components and measuring its concentration, often with a detection limit in the low nanomolar to picomolar range.[18][19]
A[label="1. Anesthetize Animal &\nPlace in Stereotaxic Frame"];
B[label="2. Surgically Implant\nMicrodialysis Probe"];
C [label="3. Perfuse Probe with\nAChE Inhibitor Solution"];
D [label="4. Collect Dialysate\nin Timed Fractions"];
E [label="5. (Optional) Apply\nStimulus to Evoke Release"];
F [label="6. Analyze ACh Concentration\nvia HPLC-ED or LC-MS"];
G [label="7. Data Interpretation", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
A -> B -> C -> D;
D -> E [style=dashed];
E -> D;
D -> F -> G;
}
Protocol: Assessment of Cardiac Parasympathetic (Vagal) Tone
Heart Rate Variability (HRV) is a non-invasive method used to assess the influence of the PNS on the heart.[22][23] The high-frequency (HF) component of HRV (0.15–0.40 Hz) is primarily mediated by parasympathetic input via the vagus nerve and is associated with respiratory sinus arrhythmia.[23][24]
1. Materials:
- Electrocardiogram (ECG) recording equipment.
- Data acquisition system.
- Software capable of spectral analysis of R-R intervals.
2. Methodology:
- Data Acquisition: Record a continuous ECG from the subject under resting conditions for a standardized period (e.g., 5-10 minutes).
- R-Peak Detection: Process the ECG signal to accurately detect the R-peaks of each QRS complex. Calculate the time interval between successive R-peaks (R-R intervals).
- Time Series Creation: Create a time series of the R-R intervals.
- Spectral Analysis: Apply a Fast Fourier Transform (FFT) or autoregressive modeling to the R-R interval time series. This decomposes the total variability into its frequency components.
- Quantification: Calculate the power within the high-frequency (HF) band (0.15–0.40 Hz). This value, often expressed in ms², serves as a quantitative index of cardiac parasympathetic modulation. A higher HF power indicates greater parasympathetic activity.[23][24]
Conclusion
Acetylcholine is the cornerstone of parasympathetic nervous system function, orchestrating a vast range of involuntary physiological processes essential for homeostasis. Its activity is governed by a precise lifecycle and mediated through distinct nicotinic and muscarinic receptor families, which activate rapid ionotropic and more complex metabotropic signaling pathways, respectively. A thorough understanding of these mechanisms is critical for researchers in physiology and pharmacology and is fundamental to the development of therapeutic agents targeting a wide array of conditions, including cardiovascular diseases, respiratory disorders, and gastrointestinal dysfunction. The continued application of advanced experimental techniques will further elucidate the nuanced roles of ACh and pave the way for novel drug discovery.
References
- 1. Acetylcholine | Definition, Function, & Facts | Britannica [britannica.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 4. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcholine - Wikipedia [en.wikipedia.org]
- 7. The Parasympathetic Nervous System | Pharmacology Education Project [pharmacologyeducation.org]
- 8. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. britannica.com [britannica.com]
- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 12. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Cholinergic Receptors (Muscarinic & Nicotinic) and Their Distribution | Pharmaguideline [pharmaguideline.com]
- 15. Neuroanatomy, Parasympathetic Nervous System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Role of Parasympathetic Nerves and Muscarinic Receptors in Allergy and Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Second-by-second measurement of acetylcholine release in prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vivo Monitoring of Acetylcholine Release from Nerve Endings in Salivary Gland [mdpi.com]
- 20. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods of assessing vagus nerve activity and reflexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. support.mindwaretech.com [support.mindwaretech.com]
- 24. journals.physiology.org [journals.physiology.org]
Acetylcholine Iodide (CAS 2260-50-6): A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Acetylcholine Iodide (CAS 2260-50-6), a crucial neurotransmitter and research compound. This document details its physicochemical properties, biological functions, and established experimental protocols, offering a valuable resource for those in neuroscience research and drug development.
Physicochemical Properties
This compound is the iodide salt of acetylcholine, a quaternary ammonium cation. It is a white, crystalline powder that is sensitive to light and hygroscopic.
| Property | Value | Reference |
| CAS Number | 2260-50-6 | [1] |
| Molecular Formula | C₇H₁₆INO₂ | [1] |
| Molecular Weight | 273.11 g/mol | [1] |
| Melting Point | 161-164 °C | [2] |
| Solubility | Soluble in water and DMSO. Insoluble in ethanol. | [3] |
| Synonyms | ACh iodide, (2-Acetoxyethyl)trimethylammonium iodide | [3] |
Biological Role and Applications
Acetylcholine is a primary neurotransmitter in the central and peripheral nervous systems, playing a vital role in muscle contraction, memory, and autonomic nervous system function. This compound serves as a stable and readily available source of acetylcholine for in vitro and in vivo studies.
Its primary applications in research include:
-
Muscarinic and Nicotinic Receptor Agonist: Used to stimulate and characterize cholinergic receptors.
-
Substrate for Acetylcholinesterase (AChE): A key reagent in assays to measure the activity of AChE, the enzyme that degrades acetylcholine.
-
Investigating Cholinergic Signaling: Employed in studies of synaptic transmission, neuronal excitability, and the physiological effects of cholinergic system activation.
Cholinergic Signaling Pathways
Acetylcholine exerts its effects by binding to two main types of receptors: nicotinic and muscarinic receptors.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic receptors are ligand-gated ion channels. Upon acetylcholine binding, they undergo a conformational change that opens the channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This leads to depolarization of the cell membrane and the initiation of a nerve impulse or muscle contraction.
References
Endogenous Functions of Acetylcholine in the Central Nervous System: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Acetylcholine (ACh) is a pivotal neuromodulator in the central nervous system (CNS) that governs a wide array of physiological and cognitive processes.[1] As the first neurotransmitter to be discovered, its roles have been extensively studied, revealing its critical involvement in synaptic plasticity, neuronal excitability, and the coordination of neuronal networks.[1] This technical guide provides an in-depth exploration of the endogenous functions of ACh in the CNS, with a particular focus on its roles in learning, memory, attention, and arousal. It details the experimental protocols used to investigate the cholinergic system, presents quantitative data on ACh dynamics, and illustrates the intricate signaling pathways activated by its receptors. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in neuroscience research and the development of therapeutics targeting the cholinergic system.
Introduction to the Central Cholinergic System
The central cholinergic system originates from two primary sets of neurons: projection neurons in the basal forebrain and brainstem, and interneurons within specific brain regions like the striatum.[2][3] Cholinergic projection neurons, located in areas such as the nucleus basalis of Meynert, medial septum, and pedunculopontine nucleus, provide widespread and diffuse innervation throughout the CNS, including the neocortex, hippocampus, and thalamus.[1][2] This anatomical arrangement allows ACh to exert a powerful modulatory influence over distributed neuronal networks, shaping their response to both internal and external stimuli.[1]
ACh's actions are mediated by two main classes of receptors: the ionotropic nicotinic acetylcholine receptors (nAChRs) and the metabotropic muscarinic acetylcholine receptors (mAChRs).[3][4] The diverse expression patterns and signaling mechanisms of these receptor subtypes throughout the brain are fundamental to the multifaceted functions of acetylcholine.[1]
Core Functions of Acetylcholine in the CNS
Learning and Memory
The cholinergic system is critically implicated in the processes of learning and memory formation.[5][6] Pharmacological and lesion studies have demonstrated that both nicotinic and muscarinic receptors are essential for the encoding of new memories.[5][6] Acetylcholine is thought to enhance memory encoding by increasing the signal-to-noise ratio of incoming sensory information relative to existing cortical activity.[7] This is achieved through several mechanisms, including the nicotinic enhancement of afferent inputs and the muscarinic-mediated presynaptic inhibition of feedback excitatory connections.[5]
Furthermore, ACh plays a role in generating theta rhythm oscillations in the hippocampus, a state that is conducive to synaptic plasticity and memory encoding.[5] By modulating synaptic strength, particularly through the enhancement of long-term potentiation (LTP), acetylcholine facilitates the synaptic changes that underlie memory formation.[5]
Attention and Arousal
Acetylcholine is a key regulator of attentional processes and arousal states.[8][9] Cholinergic neurons in the basal forebrain project to the prefrontal cortex and sensory cortices, where the release of ACh enhances the processing of sensory stimuli and improves performance on attentional tasks.[1] Transient increases in prefrontal ACh levels have been correlated with cue detection in attentional paradigms.[1]
During states of arousal and wakefulness, cholinergic neurons exhibit higher tonic firing rates, leading to increased ACh release in the cortex and hippocampus.[8] This cholinergic tone promotes a state of cortical activation characterized by desynchronized electroencephalogram (EEG) activity, which is permissive for cognitive function.[10] Conversely, ACh levels are significantly lower during non-REM sleep.[8]
Quantitative Analysis of Acetylcholine Dynamics
The study of ACh's functions in the CNS is supported by quantitative measurements of its release during various behavioral states. In vivo microdialysis is a widely used technique to sample extracellular ACh, which is then quantified using methods like high-performance liquid chromatography (HPLC).[11][12]
| Brain Region | Behavioral Task | Change in Acetylcholine Level (% of Baseline) | Animal Model | Reference |
| Hippocampus | Radial-Arm Maze | 236 ± 13% | Rat | [1] |
| Hippocampus | Spontaneous Alternation | 121.5% | Rat | [13] |
| Hippocampus | Place Learning | Significant Increase | Rat | [14] |
| Striatum | Response Learning | Significant Increase (greater than place learning) | Rat | [14] |
| Auditory Cortex | Auditory Classical Conditioning | Significant Increase over training days | Rat | [15] |
Table 1: Changes in Acetylcholine Release During Learning and Memory Tasks. This table summarizes quantitative data from microdialysis studies, illustrating the dynamic changes in extracellular acetylcholine levels in specific brain regions during the performance of various cognitive tasks.
| Compound | Behavioral Task | Optimal Dose | Effect | Animal Model | Reference |
| Galanthamine | Passive Avoidance | 3.0 mg/kg, IP | Improved 24-h retention | Mouse (nBM lesioned) | [16] |
| Galanthamine | Morris Water Maze (reversal) | 2.0 mg/kg, IP | Improved performance | Mouse (nBM lesioned) | [16] |
| Donepezil | Y-Maze (scopolamine-induced deficit) | 3-10 mg/kg, PO | Ameliorated memory impairment | Mouse | [17] |
| Physostigmine | Fear Conditioning (Tg2576 model) | 0.03-0.3 mg/kg | Improved contextual memory | Mouse (AD model) | [18] |
Table 2: Dose-Response of Cholinesterase Inhibitors on Cognitive Performance. This table presents data on the effects of various acetylcholinesterase inhibitors on memory-related tasks in rodent models, highlighting the dose-dependent nature of these effects.
Signaling Pathways of Acetylcholine Receptors
The physiological effects of acetylcholine are transduced by the nicotinic and muscarinic receptor families, each with distinct signaling mechanisms.
Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels composed of five subunits that form a central pore permeable to cations, including Na+ and Ca2+.[4][19] The influx of these ions upon ACh binding leads to rapid depolarization of the postsynaptic membrane, resulting in an excitatory postsynaptic potential (EPSP).[19] The most abundant nAChR subtypes in the brain are the α4β2 and α7 receptors.[6] The high calcium permeability of some nAChR subtypes, particularly the α7 receptor, allows them to modulate intracellular signaling cascades, such as the phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in neuroprotection and cell survival.[2]
References
- 1. Serotonin and acetylcholine release response in the rat hippocampus during a spatial memory task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 5. How can I measure brain acetylcholine levels in vivo? Advantages and caveats of commonly used approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]
- 7. The Role of Acetylcholine in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coordinated Acetylcholine Release in Prefrontal Cortex and Hippocampus Is Associated with Arousal and Reward on Distinct Timescales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuromodulation - Wikipedia [en.wikipedia.org]
- 10. Selective optogenetic stimulation of cholinergic axons in neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hippocampal acetylcholine release during memory testing in rats: augmentation by glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Association learning-dependent increases in acetylcholine release in the rat auditory cortex during auditory classical conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of different doses of galanthamine, a long-acting acetylcholinesterase inhibitor, on memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
Acetylcholine Iodide: A Technical Guide to Preliminary Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholine, a primary neurotransmitter in both the central and peripheral nervous systems, plays a crucial role in a vast array of physiological processes.[1] Its iodide salt, Acetylcholine Iodide, serves as a valuable research tool, acting as a direct agonist for both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs, respectively). This allows for the precise investigation of cholinergic signaling pathways and their downstream effects. This technical guide provides an in-depth overview of the preliminary research applications of this compound, focusing on its utility in in-vitro and in-vivo experimental models. The guide details experimental protocols, presents quantitative data from key studies, and visualizes the core signaling pathways involved.
In Vitro Applications
This compound is widely employed in a variety of in-vitro assays to elucidate the cellular and molecular mechanisms of cholinergic signaling. Key applications include the study of cell proliferation, apoptosis, and migration.
Cell Proliferation and Viability
This compound has been shown to modulate cell proliferation in a dose-dependent manner. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method used to assess cell viability and proliferation.
Table 1: Quantitative Data on the Effect of Acetylcholine on Cell Viability
| Cell Line | Treatment | Concentration of this compound | Observation | Reference |
| H9c2 | Acetylcholine pre-treatment for 2h, followed by TNF-α for 12h | 10⁻⁸ - 10⁻⁵ mol/L | Dose-dependent attenuation of TNF-α-induced decrease in cell viability. Significant protection observed at 10⁻⁶ mol/L. | [2] |
This protocol is a standard procedure for assessing cell viability using the MTT assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and/or other compounds of interest for the desired duration.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Apoptosis
This compound has demonstrated anti-apoptotic effects in various cell models, particularly in the context of inflammation-induced cell death.
Table 2: Quantitative Data on the Anti-apoptotic Effects of Acetylcholine
| Cell Line | Apoptotic Inducer | This compound Concentration | Key Findings | Reference |
| H9c2 | TNF-α | 10⁻⁶ mol/L | Significantly inhibited TNF-α-induced apoptosis, evidenced by a decrease in cleaved caspase-3 expression. This effect was mediated through the M2 muscarinic acetylcholine receptor. | [2][3] |
This flow cytometry-based assay is a standard method for quantifying apoptosis.
-
Cell Treatment: Culture and treat cells with this compound and the apoptotic inducer (e.g., TNF-α) as required by the experimental design.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic method and collect them by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
Cell Migration and Invasion
The role of acetylcholine in cell migration and invasion is an active area of research. Transwell migration assays (also known as Boyden chamber assays) are commonly used to study these processes.
This protocol outlines the general steps for a transwell migration assay.
-
Chamber Preparation: Place transwell inserts (typically with an 8.0 μm pore size) into the wells of a 24-well plate. For invasion assays, the insert membrane is coated with an extracellular matrix component like Matrigel.[5]
-
Chemoattractant Addition: Add a chemoattractant (e.g., media with fetal bovine serum) to the lower chamber.[5]
-
Cell Seeding: Seed the cells in serum-free medium in the upper chamber of the transwell insert.[6]
-
Incubation: Incubate the plate at 37°C to allow for cell migration through the porous membrane. The incubation time will vary depending on the cell type.
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface with a fixative (e.g., 70% ethanol) and stain with a dye such as crystal violet.[5]
-
Quantification: Count the number of migrated cells in several microscopic fields or elute the stain and measure the absorbance.[5]
In Vivo Applications
This compound is also utilized in animal models to investigate its systemic and organ-specific effects.
Intestinal Ion Transport
Acetylcholine is a key regulator of intestinal ion transport, primarily stimulating chloride secretion.[7] The Ussing chamber technique is the gold standard for ex vivo measurement of ion transport across intestinal epithelia.
Table 3: In Vivo and Ex Vivo Effects of this compound on Intestinal Ion Transport
| Animal Model | Administration/Application | Dosage/Concentration | Outcome | Reference |
| Rat | Intravenous (i.v.) | 3 µg | Increased electrical potential difference in the proximal colon. | MedChemExpress |
| Rat | Serosal fluid of proximal colonic eversion sac | 25 mM | Increased potential difference in the proximal colon. | MedChemExpress |
This protocol provides a general overview of the Ussing chamber methodology.
-
Tissue Preparation: Isolate a segment of the intestine from the animal model and mount it between the two halves of the Ussing chamber, separating the mucosal and serosal sides.[8]
-
Bathing Solution: Fill both chambers with a physiological Ringer's solution, typically gassed with 95% O₂ and 5% CO₂ and maintained at 37°C.[8]
-
Electrophysiological Measurements: Measure the transepithelial potential difference (PD) and short-circuit current (Isc) using electrodes connected to a voltage clamp apparatus. The Isc is a measure of net ion transport.[8][9]
-
Treatment: Add this compound to the serosal side of the tissue and record the changes in Isc to determine its effect on ion secretion.
Mammary Gland Development
In vivo studies have demonstrated the role of this compound in mammary gland development.
Table 4: In Vivo Effects of this compound on Mammary Gland Development in Rats
| Animal Model | Administration | Dosage | Duration | Observation | Reference |
| Virgin Rats | Subcutaneous injection | 25 mg/kg (twice a day) | 15 days | Induced mammary ductal growth. | MedChemExpress |
| Virgin Rats (pretreated with estrogen) | Subcutaneous injection | 25 mg/kg (twice a day) | 5 days | Induced lobular-acinar growth and secretion. | MedChemExpress |
This protocol describes a general approach for studying mammary gland development in a rat model.
-
Animal Model: Utilize female rats of a specific age and physiological state (e.g., virgin, pregnant).
-
Treatment Administration: Administer this compound via a specified route (e.g., subcutaneous injection) at a defined dosage and frequency.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect the mammary glands.
-
Whole Mount Analysis: Prepare whole mounts of the mammary glands to visualize the ductal and alveolar structures.
-
Histological Analysis: Process a portion of the mammary tissue for histological examination to assess cellular changes and tissue morphology.
-
Quantitative Analysis: Quantify developmental changes through morphometric analysis of the whole mounts and histological sections (e.g., ductal length, number of branches, alveolar size).[10][11]
Signaling Pathways
This compound exerts its cellular effects by activating specific signaling cascades downstream of its receptors. The p38 mitogen-activated protein kinase (MAPK) and cyclic adenosine monophosphate (cAMP) pathways are two key signaling networks modulated by acetylcholine.
p38 MAPK Signaling Pathway
Acetylcholine has been shown to ameliorate cellular stress and apoptosis by inhibiting the phosphorylation of p38 MAPK.[3]
Caption: this compound inhibits apoptosis by blocking p38 MAPK phosphorylation.
cAMP Signaling Pathway
Activation of certain muscarinic acetylcholine receptors (M2 and M4) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[1][12] Conversely, activation of other receptors can lead to an increase in cAMP.
Caption: this compound can modulate cAMP levels via muscarinic receptors.
Conclusion
This compound is a versatile and indispensable tool for investigating the multifaceted roles of the cholinergic system in cellular and physiological processes. Its application in in-vitro and in-vivo models has provided significant insights into cell proliferation, apoptosis, ion transport, and developmental biology. The detailed protocols and signaling pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust experiments aimed at further unraveling the complexities of cholinergic signaling and its therapeutic potential. Further quantitative studies are warranted to expand upon the dose-dependent effects of this compound in a broader range of experimental systems.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Acetylcholine Attenuated TNF-α-Induced Apoptosis in H9c2 Cells: Role of Calpain and the p38-MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of novel intestinal secretory and barrier pathways and effects of proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Sholl Analysis to Quantify Changes in Growth and Development in Rat Mammary Gland Whole Mounts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Best practices to quantify the impact of reproductive toxicants on development, function, and diseases of the rodent mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing Acetylcholine Iodide for the Quantification of Acetylcholinesterase Activity
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Acetylcholinesterase (AchE) Activity Assay Kit - Elabscience® [elabscience.com]
- 4. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cephamls.com [cephamls.com]
- 6. Acetylcholinesterase Activity Staining in Freshwater Planarians - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Acetylcholine Iodide in neuroscience research studies.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholine (ACh) is a fundamental neurotransmitter in both the central (CNS) and peripheral (PNS) nervous systems, playing a critical role in cognitive processes such as memory, learning, and attention, as well as in neuromuscular control.[1][2] Acetylcholine Iodide (AChI) is a salt form of acetylcholine, widely used in research as an agonist to stimulate cholinergic receptors.[3] It is a stable, water-soluble compound that readily dissociates to provide the biologically active acetylcholine cation. While the iodide counter-ion is generally considered inert in many biological assays, researchers should be aware that it is electrochemically active and may interfere with specific detection methods, such as amperometric biosensors.[4][5]
Mechanism of Action
Acetylcholine exerts its effects by binding to two main classes of receptors: ionotropic nicotinic receptors (nAChRs) and metabotropic muscarinic receptors (mAChRs).[6][7]
-
Nicotinic Receptors (nAChRs): These are ligand-gated ion channels.[7] Upon binding ACh, they undergo a conformational change, opening a channel permeable to cations like Na+ and Ca2+.[6] This influx leads to rapid depolarization of the postsynaptic membrane, resulting in a fast excitatory postsynaptic potential (EPSP).[8] nAChRs are crucial at the neuromuscular junction and in various CNS pathways.[7]
-
Muscarinic Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate a slower, more prolonged response.[9] They are divided into five subtypes (M1-M5). M1, M3, and M5 receptors typically couple to Gq proteins to activate phospholipase C, while M2 and M4 couple to Gi/Go proteins to inhibit adenylyl cyclase.[2] These actions can be excitatory or inhibitory depending on the specific cell type and downstream signaling cascade.[10][11]
Caption: Acetylcholine binds to nicotinic (fast) and muscarinic (slow) receptors.
Key Application Areas in Neuroscience
-
Modeling Neurodegenerative Diseases: Acetylcholine is central to the "cholinergic hypothesis" of Alzheimer's disease, which posits that the degeneration of cholinergic neurons contributes significantly to the cognitive decline seen in the disease.[12][13][14] Researchers use AChI to study the effects of cholinergic stimulation on neuronal models of Alzheimer's and to screen for therapeutic compounds like acetylcholinesterase (AChE) inhibitors (e.g., donepezil, rivastigmine), which aim to increase synaptic ACh levels.[15][16]
-
Investigating Receptor Function: AChI is used to selectively activate and characterize the physiological and pharmacological properties of different nAChR and mAChR subtypes throughout the nervous system.[9][17] This is fundamental for understanding their specific roles in synaptic transmission, plasticity, and network activity.[10][18]
-
Studying Synaptic Transmission and Plasticity: By applying AChI to neuronal cultures or brain slices, researchers can investigate how cholinergic input modulates neuronal excitability, neurotransmitter release, and synaptic strength, providing insights into the mechanisms of learning and memory.[11][19]
-
Neuromuscular Junction Research: As the primary neurotransmitter at the neuromuscular junction, ACh is essential for muscle contraction.[2] AChI is used in preparations to study the physiology of this synapse and the pathophysiology of diseases like Myasthenia Gravis.[7]
References
- 1. This compound | AChR agonist | Mechanism | Concentration [selleckchem.com]
- 2. Acetylcholine - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 10. Cellular, Synaptic and Network Effects of Acetylcholine in the Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cholinergic hypothesis of Alzheimer’s disease: a review of progress | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Revisiting the Cholinergic Hypothesis in Alzheimer's Disease: Emerging Evidence from Translational and Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The cholinergic hypothesis of Alzheimer's disease: a review of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Cellular, Synaptic and Network Effects of Acetylcholine in the Neocortex [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Receptor Binding Studies Using Radiolabeled Acetylcholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholine (ACh) is a critical neurotransmitter in both the central and peripheral nervous systems, playing a vital role in processes ranging from muscle contraction to memory and learning.[1][2][3] Its effects are mediated by two main classes of receptors: nicotinic (nAChRs) and muscarinic (mAChRs), both of which are significant targets in drug discovery for various neurological and psychiatric disorders.[1][2][4] Radiolabeled acetylcholine iodide, particularly [³H]this compound, serves as a valuable tool for characterizing these receptors through in vitro radioligand binding assays. These assays allow for the precise measurement of receptor affinity and density, as well as the evaluation of novel compounds that interact with cholinergic receptors.[5][6][7]
This document provides detailed protocols for conducting saturation and competition binding assays using radiolabeled this compound. It also includes a summary of key binding parameters and visual representations of the experimental workflow and the acetylcholine signaling pathway to aid researchers in their studies.
Data Presentation: Quantitative Binding Data
The following table summarizes representative quantitative data from receptor binding studies using radiolabeled ligands for cholinergic receptors. This data is essential for comparing the affinity of different ligands and understanding receptor pharmacology.
| Radioligand | Receptor Subtype | Preparation | Kd (nM) | Bmax (fmol/mg protein or pmol/g tissue) | Reference Compound | Ki (nM) |
| [³H]Acetylcholine | Nicotinic | Rat Brain Membranes | 12.3 ± 0.8 | 4.6 ± 0.1 pmol/g tissue | (-)-Nicotine | 1-6 |
| [³H]Acetylcholine | Nicotinic | Rat Brain Membranes | 12.3 ± 0.8 | 4.6 ± 0.1 pmol/g tissue | Cytisine | 1-6 |
| [³H]Acetylcholine | Muscarinic (High-affinity) | Rat CNS and Peripheral Tissues | ~30 | Varies by tissue | Pirenzepine | Low affinity |
| --INVALID-LINK---5-Iodonicotine | Nicotinic | Rat Cortical Membrane | 15.0 | Not specified | Not specified | Not specified |
| [³H]N-methylscopolamine | Muscarinic M1 | CHO Cell Membranes | Not specified | Not specified | Not specified | Not specified |
| [³H]Cytisine | α4β2 Nicotinic | Rat Brain | Not specified | Not specified | Not specified | Not specified |
| [³H]Epibatidine | α3β4 Nicotinic | IMR-32 Cells | Not specified | Not specified | Not specified | Not specified |
Note: The table presents a compilation of data from various sources. Experimental conditions can influence these values.[5][8][9]
Experimental Protocols
Radioligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and its receptor.[6][7][10] The two primary types of assays detailed below are saturation and competition binding assays.
Protocol 1: Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand for its receptor.[10][11]
Materials:
-
[³H]this compound (high specific activity)
-
Receptor source (e.g., membrane preparations from cells or tissues expressing cholinergic receptors)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, CaCl₂, and a cholinesterase inhibitor like physostigmine)
-
Unlabeled ("cold") this compound or a suitable high-affinity ligand (e.g., atropine for muscarinic receptors, nicotine for nicotinic receptors) for determining non-specific binding.
-
Glass fiber filters (pre-treated with a blocking agent like polyethyleneimine to reduce non-specific binding)
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in binding buffer and determine the protein concentration.
-
Assay Setup: Prepare a series of dilutions of [³H]this compound in binding buffer. For each concentration of the radioligand, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
Incubation:
-
Total Binding: Add a fixed amount of membrane preparation to each tube containing a different concentration of [³H]this compound.
-
Non-specific Binding: To the second set of tubes, add a high concentration of unlabeled this compound (or another suitable ligand) in addition to the membrane preparation and the corresponding concentration of [³H]this compound.
-
-
Equilibration: Incubate all tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through the glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.[10]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (B) as a function of the free radioligand concentration ([L]).
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
This assay determines the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to compete with a fixed concentration of the radioligand for binding.[7][10]
Materials:
-
Same as for the Saturation Binding Assay.
-
Unlabeled test compounds at various concentrations.
Procedure:
-
Membrane Preparation: Prepare membranes as described in Protocol 1.
-
Assay Setup: Prepare a series of dilutions of the unlabeled test compound.
-
Incubation: In a set of tubes, add a fixed concentration of [³H]this compound (typically at or below its Kd value), a fixed amount of membrane preparation, and varying concentrations of the unlabeled test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled this compound).
-
Equilibration: Incubate the tubes to allow the binding to reach equilibrium.
-
Separation and Quantification: Follow the same filtration and counting procedure as in Protocol 1.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand determined from saturation experiments.
-
Visualizations
Acetylcholine Signaling Pathway
Acetylcholine mediates its effects through two types of receptors: ionotropic nicotinic receptors and metabotropic muscarinic receptors.[1][2]
Caption: Acetylcholine synthesis, release, and postsynaptic signaling.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps involved in a typical radioligand binding assay.
Caption: General workflow for a radioligand binding assay.
References
- 1. Acetylcholine - Wikipedia [en.wikipedia.org]
- 2. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of [125I] (S)-5-iodonicotine, a new radioiodinated ligand, in the assay of nicotinic acetylcholine receptor binding in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radiometric Ligand-Binding Assays | Revvity [revvity.co.jp]
Standard Concentrations of Acetylcholine Iodide for In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholine (ACh), a primary neurotransmitter, plays a crucial role in a vast array of physiological processes beyond the nervous system, including cell proliferation, differentiation, and inflammation.[1] Acetylcholine Iodide, a stable salt of acetylcholine, is widely used in in vitro studies to investigate these effects and to screen potential therapeutic agents that target the cholinergic system.[2] This document provides detailed application notes and standardized protocols for the use of this compound in cell culture, with a focus on common experimental assays and the underlying signaling pathways.
Data Presentation: Quantitative Summary
The effective concentration of this compound can vary significantly depending on the cell type, the specific acetylcholine receptor subtypes expressed (muscarinic and nicotinic), and the biological endpoint being measured. The following tables summarize typical concentration ranges and experimental conditions reported in the literature.
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Application | Concentration Range | Incubation Time | Observed Effect |
| SBC3 (Human Small Cell Lung Cancer) | Proliferation, Adhesion, Migration | 1 µM, 10 µM, 100 µM | 24, 48, or 72 hours | Stimulated cell proliferation, adhesion, and migration in a dose-dependent manner.[3] |
| H9c2 (Rat Cardiomyoblast) | Cell Viability, Apoptosis | 1 µM - 100 µM | Not Specified | Increased cell viability and decreased TNF-α-induced apoptosis.[3] Ameliorated hypoxia/reoxygenation-induced cell viability loss in a concentration-dependent manner.[4] |
| Embryonic Rat Cortical Neural Precursor Cells | Proliferation, Differentiation | Not Specified (Muscarinic agonists used) | Not Specified | Increased cell number, DNA synthesis, and neuronal differentiation.[5][6] |
| LA-N-2 (Human Cholinergic Neuroblastoma) | Acetylcholine Level Measurement | 100 µM (Muscarine, an mAChR agonist) | Not Specified | Significantly increased intracellular acetylcholine levels.[7] |
| Rat Spleen Lymphocytes | IL-2 Production, NK Cell Cytotoxicity | 10⁻¹⁰ M - 10⁻⁸ M | Not Specified | Enhanced Con A-induced IL-2 production and inhibited NK cell cytotoxicity.[8] |
Table 2: Receptor Activation and Inhibition Data
| Receptor Subtype | Agonist/Antagonist | Cell System | EC₅₀ / IC₅₀ |
| α7 Nicotinic Acetylcholine Receptor (human) | FRM-17874 (Agonist) | Xenopus laevis oocytes | EC₅₀ of 0.42 µM |
| α4β2 Nicotinic Acetylcholine Receptor | Nicotine | Cell lines | EC₅₀ centered at 0.13 µM |
| M1 Muscarinic Acetylcholine Receptor (human) | GSK-5 (Agonist) | Recombinant CHO cells | EC₅₀ of 19.6 nM |
| M2, M4, M5 Muscarinic Acetylcholine Receptors | 77-LH-28-1 (Antagonist) | Recombinant CHO cells | IC₅₀ of 1188 nM (M2), 2025 nM (M4), 2220 nM (M5)[9] |
| Muscarinic Acetylcholine Receptor 2 (human) | Carbachol (Reference Compound) | Recombinant U2OS cells | EC₅₀ of ~40 µM[10] |
Signaling Pathways
Acetylcholine exerts its effects by binding to two main types of receptors: ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs).[7]
Muscarinic Acetylcholine Receptor (mAChR) Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). Upon activation by acetylcholine, these receptors initiate intracellular signaling cascades. For instance, M2, M3, and M4 receptor subtypes are expressed in embryonic rat cortical neural precursor cells.[5] Activation of these receptors can lead to the phosphorylation of mitogen-activated protein kinase (MAPK), involving G-proteins, Ca²⁺ signaling, and protein kinase C (PKC) activation, ultimately promoting DNA synthesis and cell proliferation.[5][6]
Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Nicotinic receptors are ligand-gated ion channels. Upon acetylcholine binding, they undergo a conformational change that allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to membrane depolarization and activation of downstream signaling pathways. The α7 nicotinic acetylcholine receptor (α7nAChR) is a key player in the cholinergic anti-inflammatory pathway.[11] Activation of α7nAChR can inhibit the release of pro-inflammatory cytokines.[11]
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using MTT
This protocol is adapted for assessing the effect of this compound on the proliferation of adherent cell lines, such as SBC3 cells.[3]
Materials:
-
This compound (powder)
-
Sterile, tissue culture-treated 96-well plates
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium with 1% ITS (Insulin-Transferrin-Selenium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-Buffered Saline (PBS)
Workflow Diagram:
Caption: MTT Cell Proliferation Assay Workflow.
Procedure:
-
Cell Seeding: Seed cells (e.g., SBC3) into a 96-well plate at a density of 2,000 cells per well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Synchronization: After 24 hours, carefully remove the medium and replace it with 100 µL of serum-free medium containing 1% ITS. Incubate for another 24 hours to synchronize the cell cycle.[3]
-
Treatment: Prepare a stock solution of this compound in serum-free medium. Perform serial dilutions to obtain the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Add 100 µL of the this compound solutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: At the end of the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 550 nm with a reference wavelength of 650 nm using a microplate reader.[3]
Protocol 2: Measurement of Intracellular Acetylcholine Levels
This protocol provides a general framework for measuring changes in intracellular acetylcholine levels in a cholinergic cell line like LA-N-2.[7][12]
Materials:
-
LA-N-2 cells
-
Cell culture flasks or plates
-
Assay medium
-
This compound or other cholinergic agents
-
Reagents for cell lysis
-
Acetylcholine assay kit (commercially available)
Workflow Diagram:
Caption: Intracellular Acetylcholine Measurement Workflow.
Procedure:
-
Cell Culture: Culture LA-N-2 cells in appropriate flasks or plates until they reach the desired confluency.
-
Treatment: Treat the cells with the desired concentrations of this compound or other cholinergic agonists/antagonists in the appropriate assay medium. A study on LA-N-2 cells used 100 µM of the muscarinic agonist muscarine.[7]
-
Incubation: Incubate the cells for the predetermined time.
-
Fractionation: After incubation, carefully collect the extracellular medium. Wash the cells with ice-cold PBS to remove any remaining extracellular components.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular contents.
-
Acetylcholine Quantification: Measure the concentration of acetylcholine in the cell lysate using a commercially available acetylcholine assay kit, following the manufacturer's instructions. These kits typically involve enzymatic reactions that produce a colorimetric or fluorometric signal proportional to the amount of acetylcholine.
-
Normalization: Normalize the measured intracellular acetylcholine levels to the total protein concentration of the cell lysate to account for variations in cell number.
Concluding Remarks
The provided notes and protocols offer a starting point for researchers investigating the effects of this compound in in vitro cell culture. It is crucial to optimize concentrations, incubation times, and specific assay parameters for each cell line and experimental question. Careful consideration of the specific acetylcholine receptor subtypes expressed by the cells of interest will aid in the interpretation of results and the design of further experiments.
References
- 1. ED SUM: Signaling by the neurotransmitter acetylcholine is monitored in cells and animals with a sensitive reporter. A genetically encoded fluorescent acetylcholine indicator for in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | AChR agonist | Mechanism | Concentration [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetylcholine stimulates cortical precursor cell proliferation in vitro via muscarinic receptor activation and MAP kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
- 8. Effect of acetylcholine on in vitro IL-2 production and NK cell cytotoxicity of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. dovepress.com [dovepress.com]
- 12. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Acetylcholine Iodide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholine Iodide is a quaternary ammonium salt and a direct-acting cholinergic agonist that mimics the effects of the endogenous neurotransmitter acetylcholine. In vivo administration of this compound is a critical experimental procedure for investigating the physiological and pharmacological roles of the cholinergic system, which is implicated in a vast array of biological processes including neurotransmission, cardiovascular regulation, and immune function. Due to its rapid hydrolysis by acetylcholinesterase in vivo, the choice of administration route, dosage, and experimental design is paramount for obtaining reproducible and meaningful results.[1][2][3][4] These application notes provide detailed protocols and quantitative data for the in vivo administration of this compound in common animal models.
Data Presentation: Quantitative Administration Data
The following tables summarize reported in vivo administration doses of this compound and related cholinomimetic agents in various animal models. It is important to note that due to the rapid degradation of acetylcholine, doses can vary significantly based on the route of administration and the specific research question.
Table 1: this compound Administration Doses in Rats
| Administration Route | Dosage | Animal Model | Observed Effects | Reference |
| Intravenous (i.v.) | 3 µg | Rat | Increased electrical potential difference in the proximal colon. | [5] |
| Subcutaneous (s.c.) | 25 mg/kg (twice daily for 5-15 days) | Virgin Rat | Induced mammary ductal and lobular-acinar growth. | [5] |
| Intracerebroventricular | Not Specified | Rat | Increased in vivo release and biosynthesis of acetylcholine in the striatum (study used choline, the precursor to acetylcholine). | [6] |
Table 2: this compound and Cholinomimetic Administration Doses in Other Animal Models
| Administration Route | Compound | Dosage | Animal Model | Observed Effects | Reference |
| Subcutaneous (s.c.) | Acetylcholine Chloride | 20 mg/kg | Mouse | Reduced mortality from sepsis and decreased proinflammatory cytokine levels. | [7] |
| Intracerebroventricular | Acetylcholine | 10-20 µg | Dog | Increased arterial pressure and heart rate, alertness followed by drowsiness. | [8] |
| Intracerebral | Acetylcholine | 5.5µM/20µl | Pig | Elicited vocalizations. | [9] |
Experimental Protocols
Preparation of this compound Solution for Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a stock solution, dissolve this compound in DMSO. Note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[10]
-
For a common in vivo formulation, prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[11]
-
Add the solvents sequentially to the this compound powder, ensuring the solution is as clear as possible before adding the next solvent.[11]
-
Vortex and sonicate the solution if necessary to achieve complete dissolution.[11]
-
It is recommended to prepare the working solution for in vivo experiments freshly and use it on the same day.[5]
-
For aqueous solutions without organic solvents, this compound can be dissolved directly in Phosphate-Buffered Saline (PBS, pH 7.2) at a concentration of approximately 10 mg/ml. However, it is not recommended to store the aqueous solution for more than one day.[12]
Intraperitoneal (IP) Administration Protocol for Mice and Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 ml)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[5]
-
70% ethanol or other appropriate skin disinfectant
-
Gauze pads
Protocol:
-
Animal Restraint:
-
Mouse: Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears. The "three-finger" restraint method is recommended. Tuck the tail to secure the lower body.[13]
-
Rat: A two-person technique is preferred. One person restrains the rat by holding its head between the index and middle fingers and wrapping the remaining fingers around the thoracic cavity. The other hand holds the rear feet and tail. For a one-person technique, the rat can be wrapped in a towel.[5]
-
-
Injection Site Identification: Turn the restrained animal face up. The target injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, and other major organs.[5][13]
-
Injection Procedure:
-
Disinfect the injection site with 70% ethanol.
-
Tilt the animal's head downwards to help move the abdominal organs cranially.[13]
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[5][13]
-
Aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[5][13]
-
If there is no aspirate, inject the this compound solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
Observe the animal for any signs of distress or complications.[13]
-
Intravenous (IV) Administration Protocol for Rabbits (Marginal Ear Vein)
Materials:
-
Prepared this compound solution
-
Sterile syringes (1-3 ml)
-
Sterile needles (22-30 gauge) or butterfly catheter[14]
-
Restraint device for rabbits
-
70% ethanol or other appropriate skin disinfectant
-
Gauze pads
-
Topical anesthetic cream (e.g., EMLA) (optional)
-
Warm compress (optional)
Protocol:
-
Animal Preparation and Restraint:
-
Vein Dilation:
-
Clean the injection site with 70% ethanol.
-
To dilate the vein, apply a warm compress to the ear or gently massage the ear for 30-60 seconds.[15]
-
-
Injection Procedure:
-
Occlude the vein at the base of the ear.[15]
-
Insert the needle or butterfly catheter, bevel up, into the marginal ear vein at a slight angle (<30°).[14][15]
-
A flash of blood in the hub of the needle or the tubing of the butterfly catheter indicates proper placement.[14][15]
-
Gently pull back the syringe plunger to confirm placement.[14]
-
Slowly administer the this compound solution.[15]
-
Withdraw the needle and apply firm pressure to the injection site with a gauze pad for at least one minute to prevent hematoma formation.[15]
-
Return the animal to its cage and monitor for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathways
Acetylcholine exerts its effects by binding to two main types of receptors: ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs).[17][18]
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels. Upon acetylcholine binding, they undergo a conformational change that opens the channel, allowing the influx of cations, primarily Na+ and Ca2+. This leads to rapid depolarization of the postsynaptic membrane and initiation of a downstream signaling cascade.[19][20][21]
-
Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). M1, M3, and M5 receptors couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular Ca2+, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[13][17][22][23]
Experimental Workflow: Behavioral Assessment Following Acetylcholine Administration
This workflow outlines a typical experiment to assess the behavioral effects of centrally administered this compound.
References
- 1. THE BRAIN FROM TOP TO BOTTOM [thebrain.mcgill.ca]
- 2. Acetylcholine [bionity.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Acetylcholine | C7H16NO2+ | CID 187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of acetylcholine on mortality of mice from sepsis and proinflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular responses to injections of cholinomimetic drugs into the cerebral ventricles of unanaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholine injection into the amygdala elicits vocalization in domestic pigs (Sus scrofa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | AChR agonist | Mechanism | Concentration [selleckchem.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 15. research.vt.edu [research.vt.edu]
- 16. az.research.umich.edu [az.research.umich.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. derangedphysiology.com [derangedphysiology.com]
- 21. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. acetylcholine signaling pathway via muscarinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 23. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Acetylcholine Iodide as an Agonist for Nicotinic Acetylcholine Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholine (ACh) is the endogenous neurotransmitter for both muscarinic and nicotinic acetylcholine receptors (nAChRs). Acetylcholine iodide, a salt of acetylcholine, serves as a readily available and effective agonist for studying nAChR function.[1][2] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[3][4] Their activation by agonists like this compound leads to a conformational change, opening a channel permeable to cations, primarily Na⁺ and K⁺, and in some subtypes, Ca²⁺.[5] This ion flux results in depolarization of the cell membrane, triggering downstream signaling cascades.
nAChRs are pentameric structures composed of various subunits (α1-α10, β1-β4, γ, δ, ε), the combination of which determines the pharmacological and physiological properties of the receptor subtype.[3][6] The most predominant subtypes in the central nervous system are the α4β2 and α7 receptors.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to characterize nAChR activity, focusing on binding affinity, receptor activation, and downstream signaling pathways.
Data Presentation
The potency of acetylcholine as an agonist for various nAChR subtypes is typically quantified by its half-maximal effective concentration (EC₅₀) and its binding affinity by the inhibition constant (Kᵢ). The following table summarizes these values for human nAChR subtypes.
| nAChR Subtype | Agonist | Parameter | Value (µM) | Cell Type/System | Reference |
| α4β2 | Acetylcholine | EC₅₀ | ~60 | Xenopus laevis oocytes (expressed at 9:1 and 1:1 α:β ratios) | [7] |
| α4β2 | Acetylcholine | EC₅₀ | ~2 | Xenopus laevis oocytes (expressed at 1:9 α:β ratio) | [7] |
| α3β4 | Acetylcholine | EC₅₀ | ~8 | HEK293 cells | [8] |
| α7 | Acetylcholine | EC₅₀ | ~100-1000 | Cultured hippocampal astrocytes | [9] |
Note: EC₅₀ values for acetylcholine can vary depending on the expression system, subunit stoichiometry, and specific experimental conditions.
Signaling Pathways
Upon activation by this compound, nAChRs initiate a cascade of intracellular signaling events. The initial influx of cations, particularly Ca²⁺ through subtypes like the α7 receptor, acts as a second messenger, activating various downstream pathways.[1][5] These pathways play crucial roles in neuronal survival, synaptic plasticity, and neurotransmitter release.
Caption: nAChR signaling cascade initiated by acetylcholine.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining reliable and reproducible results.
Materials:
-
This compound powder
-
Sterile, deionized water or appropriate buffer (e.g., PBS, pH 7.2)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 100 mM).
-
Calculate the mass of this compound required. For example, for 1 ml of a 100 mM stock solution (MW = 273.11 g/mol ), 27.31 mg of this compound is needed.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, deionized water or buffer to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aqueous solutions of acetylcholine are not stable for long periods. It is recommended to prepare fresh solutions daily or store aliquots at -20°C for short-term use and -80°C for longer-term storage (up to one month). Avoid repeated freeze-thaw cycles.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific nAChR subtype using a radiolabeled antagonist.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radiolabeled nAChR antagonist (e.g., [³H]-epibatidine, [¹²⁵I]-α-bungarotoxin)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like nicotine or mecamylamine)[2]
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells or tissues known to express the nAChR subtype of interest.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes + radioligand + binding buffer.
-
Non-specific Binding: Cell membranes + radioligand + high concentration of non-labeled antagonist + binding buffer.
-
Competition: Cell membranes + radioligand + varying concentrations of this compound + binding buffer.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 1-3 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is for characterizing the functional properties of nAChRs expressed in Xenopus laevis oocytes by measuring the ion currents elicited by this compound.[5][10][11]
References
- 1. This compound | AChR agonist | Mechanism | Concentration [selleckchem.com]
- 2. Frontiers | Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. pnas.org [pnas.org]
- 10. An allosteric binding site of the α7 nicotinic acetylcholine receptor revealed in a humanized acetylcholine-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Nicotinic Acetylcholine Receptors Augments Calcium Channel-mediated Exocytosis in Rat Pheochromocytoma (PC12) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Techniques with Acetylcholine Iodide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for utilizing Acetylcholine Iodide in conjunction with common electrophysiological recording techniques. The information is intended to guide researchers in studying the effects of acetylcholine on ion channels and cellular excitability.
Introduction to this compound in Electrophysiology
Acetylcholine (ACh) is a primary neurotransmitter in the central and peripheral nervous systems, acting on two main classes of receptors: ionotropic nicotinic acetylcholine receptors (nAChRs) and metabotropic muscarinic acetylcholine receptors (mAChRs).[1] this compound (ACh Iodide) serves as a readily available and stable salt of acetylcholine for in vitro and in vivo studies. When dissolved in aqueous solutions, it dissociates to provide the active acetylcholine cation.
Electrophysiological techniques such as patch-clamp and sharp microelectrode recording are indispensable tools for investigating the direct effects of acetylcholine on neuronal and muscle cell function. These methods allow for the precise measurement of changes in membrane potential and ion channel currents upon the application of this compound, providing insights into receptor pharmacology and signaling pathways.
Quantitative Data: Acetylcholine Receptor Affinity and Ion Channel Modulation
The following tables summarize key quantitative data regarding the interaction of acetylcholine with its receptors and its effect on various ion channels. This information is crucial for experimental design, including determining appropriate concentration ranges for this compound application.
Table 1: Acetylcholine Concentration-Response Data for Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor Subtype | Agonist | EC50 | Hill Coefficient (nH) | Preparation | Reference |
| α4β2 (High Sensitivity) | Acetylcholine | 1.0 µM (0.3–2.8 µM 95% CI) | 1.2 ± 0.1 | Xenopus oocytes | [2] |
| α4β2 (Low Sensitivity) | Acetylcholine | 97 µM (66–142 µM 95% CI) | 1.1 ± 0.3 | Xenopus oocytes | [2] |
| α4β2 | Acetylcholine | ~60 µM | - | Xenopus oocytes (9:1 and 1:1 α:β ratios) | [3] |
| α4β2 | Acetylcholine | 248 ± 88 µM | 1.03 ± 0.31 | Xenopus oocytes | [1] |
| α7 | FRM-17874 (agonist) | 0.42 µM | - | Xenopus oocytes | [4] |
Table 2: Antagonist Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)
| Receptor Subtype | Antagonist | IC50 | Preparation | Reference |
| α4β2 (High Sensitivity) | Dihydro-β-erythroidine (DHβE) | 17 nM (14–19 nM 95% CI) | Xenopus oocytes | [2] |
| α4β2 (Low Sensitivity) | Dihydro-β-erythroidine (DHβE) | 410 nM (361–485 nM 95% CI) | Xenopus oocytes | [2] |
| α4β2 (High Sensitivity) | d-tubocurarine | 0.28 µM (0.22–0.35 µM 95% CI) | Xenopus oocytes | [2] |
| α4β2 (Low Sensitivity) | d-tubocurarine | 6.5 µM (3.4–12 µM 95% CI) | Xenopus oocytes | [2] |
| α4β2 | d-tubocurarine | 0.2 µM (9:1 α:β ratio) | Xenopus oocytes | [3] |
| α4β2 | d-tubocurarine | 0.5 µM (1:1 α:β ratio) | Xenopus oocytes | [3] |
| α4β2 | d-tubocurarine | 2 µM (1:9 α:β ratio) | Xenopus oocytes | [3] |
Table 3: Effects of Acetylcholine on Voltage-Gated Ion Channels
| Ion Channel | Effect of Acetylcholine/Agonist | Preparation | Key Findings | Reference |
| Voltage-gated Na+ channels | Activates single Na+ channels via muscarinic receptors | Guinea-pig ileum smooth muscle cells | ACh (>1 µM) activates channels with a conductance of 20-25 pS, contributing to membrane depolarization. | [5] |
| Acetylcholine-sensitive K+ current (IKACh) | Opens muscarinic-sensitive inwardly rectifying K+ channels. | Cardiac myocytes | Shortens the action potential and hyperpolarizes the membrane potential. | [6] |
| Voltage-gated K+ channels | Choline chloride (ACh precursor) activates time-dependent and -independent K+ currents. | Dog atrial myocytes | Choline activates a background K+ conductance and a delayed rectifier-like K+ current. | [7] |
Signaling Pathways and Experimental Workflows
Acetylcholine Signaling Pathway at the Synapse
The following diagram illustrates the key steps in cholinergic neurotransmission, from synthesis and release of acetylcholine to its interaction with postsynaptic receptors and subsequent degradation.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. repositorio.uchile.cl [repositorio.uchile.cl]
- 3. Four pharmacologically distinct subtypes of alpha4beta2 nicotinic acetylcholine receptor expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cerebrasol.com [cerebrasol.com]
- 5. Acetylcholine activates single sodium channels in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiac Potassium Channels: Physiological Insights for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Choline chloride activates time-dependent and time-independent K+ currents in dog atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Proper storage and handling conditions for Acetylcholine Iodide.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Acetylcholine Iodide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound powder?
A1: this compound is a hygroscopic and light-sensitive solid.[1][2] To ensure its stability, it should be stored in a tightly sealed container in a dry and well-ventilated place, protected from light and moisture.[1] For long-term storage, refrigeration at +2°C to +8°C is recommended.[3] Some suppliers recommend storage at -20°C.[4][5] Always refer to the manufacturer's specific storage instructions.
Q2: How should I handle this compound in the laboratory?
A2: this compound is harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation.[1][6][7][8] When handling the solid, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Ensure adequate ventilation and avoid dust formation.[1][8] Wash hands thoroughly after handling.[1]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, this compound can be dissolved in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide, ethanol, or water.[4] The solubility is approximately 54 mg/mL in water and ethanol, and also in DMSO.[4] For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent and then make further dilutions into aqueous buffers or isotonic saline.[9] When using organic solvents, ensure the final concentration in your experiment is low enough to not have physiological effects.[9]
Q4: How long can I store this compound solutions?
A4: Aqueous solutions of this compound are not recommended to be stored for more than one day.[9] For stock solutions in solvents like DMSO, they can be stored for up to one year at -80°C or one month at -20°C, but it is advised to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[4] It is generally recommended to prepare fresh solutions for each experiment to ensure the best results.
Q5: What are the main applications of this compound in research?
A5: this compound is primarily used as an agonist for acetylcholine receptors to study, characterize, and differentiate between various types of cholinergic receptors. It also serves as a substrate for the enzyme acetylcholinesterase (AChE) and is widely used in assays to measure AChE activity. These applications are crucial in neuroscience research and in the development of drugs targeting the cholinergic system.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no enzymatic activity in Acetylcholinesterase (AChE) assay. | Degraded this compound: The compound is sensitive to light and moisture, which can lead to degradation. | Store the solid compound under the recommended conditions (refrigerated or frozen, protected from light and moisture).[1][3] Prepare fresh solutions before each experiment.[9] |
| Incorrect solution preparation: Errors in weighing the compound or in the final concentration can affect results. | Double-check all calculations and ensure accurate weighing using a calibrated balance. Use fresh, high-purity solvents for dissolution. | |
| Sub-optimal assay conditions: pH, temperature, or buffer composition may not be ideal for the enzyme. | Optimize the assay conditions. Ensure the pH and temperature are within the optimal range for AChE activity. | |
| High background signal in colorimetric or amperometric assays. | Iodide interference: The iodide ion can be electrochemically active and interfere with amperometric detection methods, leading to false signals.[9] | For amperometric biosensors, a careful optimization of the working conditions is necessary to avoid false signals from iodide oxidation.[9] Consider using Acetylcholine Chloride as an alternative if iodide interference is persistent. |
| Contaminated reagents: Impurities in the buffer or other reagents can contribute to a high background. | Use high-purity water and reagents. Prepare fresh buffers and filter them if necessary. | |
| Precipitation of the compound in aqueous solution. | Low solubility: The concentration of this compound may exceed its solubility limit in the chosen buffer. | Check the solubility of this compound in your specific buffer system. You may need to adjust the pH or use a different buffer. The solubility in PBS (pH 7.2) is approximately 10 mg/ml.[9] |
| Solution instability: The aqueous solution may not be stable over time, leading to precipitation. | As a general rule, aqueous solutions of this compound should be prepared fresh and used on the same day.[9] |
Storage and Handling Conditions Summary
| Parameter | Condition | Reference |
| Storage Temperature (Solid) | +2°C to +8°C or -20°C | [3][4] |
| Storage Conditions (Solid) | Tightly sealed container, dry, well-ventilated, protected from light and moisture. | [1] |
| Stability (Solid) | Hygroscopic, Light sensitive. | [1][2] |
| Storage of Stock Solutions (in solvent) | Up to 1 year at -80°C; 1 month at -20°C (aliquoted). | |
| Storage of Aqueous Solutions | Not recommended for more than one day. | [9] |
| Handling Precautions | Wear PPE (gloves, protective clothing, eye/face protection), ensure adequate ventilation, avoid dust formation. | [1][8] |
Experimental Protocol: Acetylcholinesterase (AChE) Activity Assay
This protocol is a general guideline for measuring AChE activity using this compound as a substrate, based on the Ellman method.
Materials:
-
This compound
-
5,5'-dithiobis(2-nitrobenzoate) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetylcholinesterase (AChE) enzyme standard
-
Sample containing AChE (e.g., tissue homogenate, cell lysate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
This compound Solution (Substrate): Prepare a stock solution of this compound in deionized water. The final concentration in the assay will typically be in the millimolar range. Prepare this solution fresh.
-
DTNB Solution (Ellman's Reagent): Prepare a stock solution of DTNB in the phosphate buffer.
-
Assay Buffer: Prepare the appropriate phosphate buffer and adjust the pH.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Sample or AChE standard
-
-
Include appropriate controls, such as a blank (no enzyme) and a positive control (known AChE standard).
-
-
Initiate Reaction:
-
To start the reaction, add the this compound solution to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.
-
Take kinetic readings every minute for a specified period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each sample.
-
The activity of AChE is proportional to the rate of increase in absorbance. Use the molar extinction coefficient of the yellow product (5-thio-2-nitrobenzoate) to calculate the enzyme activity.
-
Visualizations
Caption: Experimental workflow for an Acetylcholinesterase (AChE) assay.
Caption: Role of this compound at a cholinergic synapse.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Acetylcholinesterase Activity Staining in Freshwater Planarians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
How to dissolve Acetylcholine Iodide in DMSO and aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving and handling Acetylcholine Iodide in DMSO and aqueous solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful preparation of your solutions for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving completely in the aqueous buffer. What should I do?
A1: If you encounter solubility issues in an aqueous buffer, consider the following troubleshooting steps:
-
Increase Temperature: Gently warm the solution to 37°C to enhance solubility.[1]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][2]
-
Check pH: Ensure the pH of your buffer is appropriate. The solubility of this compound in PBS is reported at pH 7.2.[3]
-
Solvent Choice: For higher concentrations, consider preparing a concentrated stock solution in DMSO first and then diluting it into your aqueous buffer.[3]
Q2: Can I store my prepared this compound solutions?
A2: Stock solutions in DMSO can be stored for up to one month at -20°C or up to six months at -80°C.[1][4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][4] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[3] For aqueous solutions used in experiments, it is best to prepare them fresh.[4][5]
Q3: I see some precipitation after diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: This can happen if the final concentration in the aqueous buffer exceeds the solubility limit or if the DMSO concentration is too high. To prevent precipitation:
-
Ensure Proper Dilution: Make sure the final concentration of this compound in the aqueous solution does not exceed its solubility limit (approximately 10 mg/mL in PBS pH 7.2).[3]
-
Minimize Organic Solvent: When diluting from a DMSO stock, ensure the final percentage of DMSO in your aqueous solution is insignificant, as organic solvents can have physiological effects.[3] A common practice is to keep the final DMSO concentration below 0.5%.
Q4: Is this compound light-sensitive?
A4: Yes, it is recommended to store this compound protected from light.[1][6]
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Molar Equivalent (approx.) | Notes |
| DMSO | ≥51.8 mg/mL[6], 54 mg/mL[1][2] | ~189.6 mM, ~197.7 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2][7] |
| Water | ≥51.2 mg/mL[6], 54 mg/mL[1], 33 mg/mL[8] | ~187.5 mM, ~197.7 mM, ~120.8 mM | Sonication is recommended to aid dissolution.[8] For use in cell culture, filter-sterilize after preparation.[4][5] |
| PBS (pH 7.2) | ~10 mg/mL[3] | ~36.6 mM | |
| Ethanol | Insoluble[6] or very low solubility (4 mg/mL)[7] | - | Not a recommended solvent. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to facilitate dissolution if needed.[1][2]
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4]
Protocol 2: Preparation of an Aqueous Working Solution of this compound
This protocol outlines two methods for preparing an aqueous working solution of this compound.
Method A: Direct Dissolution in Aqueous Buffer
Materials:
-
This compound (solid)
-
Aqueous buffer (e.g., PBS, pH 7.2)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile filter (0.22 µm)
Procedure:
-
Weigh the required amount of this compound.
-
Add the desired volume of the aqueous buffer. Do not exceed the solubility limit (e.g., ~10 mg/mL for PBS).[3]
-
Vortex the solution thoroughly. If the solid does not dissolve completely, use an ultrasonic bath.[1]
-
For cell-based assays, sterilize the solution by passing it through a 0.22 µm filter.[4][5]
-
Use the freshly prepared aqueous solution immediately, as it is not recommended for storage for more than one day.[3]
Method B: Dilution from a DMSO Stock Solution
Materials:
-
Concentrated this compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., cell culture medium, PBS)
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the DMSO stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
Add the calculated volume of the DMSO stock solution to the aqueous buffer. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation.
-
Vortex the solution gently to ensure it is homogenous.
-
Ensure the final concentration of DMSO in the working solution is minimal (typically <0.5%) to avoid solvent-induced artifacts in biological assays.[3]
-
Use the prepared working solution immediately.
Visualizations
Signaling Pathways
Acetylcholine activates two main types of receptors: ionotropic nicotinic receptors and metabotropic muscarinic receptors, leading to distinct downstream signaling cascades.[9][10]
Caption: Acetylcholine signaling pathways via nicotinic and muscarinic receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for an acetylcholinesterase (AChE) activity assay using this compound as a substrate.
Caption: Experimental workflow for an acetylcholinesterase (AChE) activity assay.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | AChR agonist | Mechanism | Concentration [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Acetylthiocholine iodide | Mechanism | Concentration [selleckchem.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
How to prevent degradation of Acetylcholine Iodide in experimental buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Acetylcholine Iodide (AChI) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (AChI) degradation in experimental buffers?
A1: this compound (AChI) is susceptible to two primary modes of degradation in aqueous buffer solutions:
-
Enzymatic Hydrolysis: The most significant cause of degradation is enzymatic hydrolysis by acetylcholinesterase (AChE), an enzyme that rapidly breaks down acetylcholine into inactive choline and acetate.[1][2][3][4] This enzyme is abundant in many biological preparations.
-
Chemical Hydrolysis: AChI can also undergo spontaneous chemical hydrolysis, particularly at alkaline pH.[1] The ester linkage in the acetylcholine molecule is susceptible to cleavage by water.
Q2: How can I prevent the enzymatic degradation of AChI?
A2: The most effective way to prevent enzymatic degradation is to include an acetylcholinesterase (AChE) inhibitor in your experimental buffer.[2][5] There are two main classes of AChE inhibitors:
-
Reversible Inhibitors: These compounds, such as physostigmine and neostigmine, temporarily block the active site of AChE. They are commonly used in experimental settings to protect ACh from degradation.
-
Irreversible Inhibitors: Organophosphates are examples of irreversible inhibitors that permanently inactivate AChE.[4][5] Due to their toxicity, their use is more common in toxicology studies rather than general research applications.
Q3: What is the optimal pH for maintaining AChI stability in a buffer?
A3: The optimal pH for AChI stability is a balance between minimizing chemical hydrolysis and controlling for experimental variables. Acetylcholinesterase activity is optimal in the pH range of 7.0-8.0.[6] Therefore, maintaining a pH outside of this range can reduce enzymatic degradation. However, significant deviations from physiological pH can impact your biological system. For purely chemical stability, a slightly acidic pH is preferable to an alkaline pH to minimize hydrolysis.
Q4: How does temperature affect the stability of AChI solutions?
A4: Higher temperatures accelerate both enzymatic and chemical degradation of AChI.[7] It is crucial to prepare and store AChI solutions at low temperatures to maintain their integrity. For short-term storage (hours to a few days), refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.[7]
Q5: How should I prepare and store my AChI stock solutions?
A5: To ensure the stability and reliability of your experiments, follow these guidelines for preparing and storing AChI solutions:
-
Solid AChI: Store solid this compound in a tightly sealed container, protected from light and moisture, at the recommended storage temperature (typically 2-8°C).[8]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., sterile water or a buffer at a slightly acidic pH). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store these aliquots at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from your frozen stock for each experiment. Do not store diluted working solutions for extended periods, especially at room temperature.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
This is a common issue that can often be traced back to the degradation of this compound.
| Possible Cause | Troubleshooting Step |
| AChI Degradation in Working Solution | Prepare fresh working solutions of AChI for each experiment. Avoid using solutions that have been stored for an extended period, especially at room temperature. |
| Inadequate AChE Inhibition | Ensure that the concentration of the acetylcholinesterase inhibitor in your buffer is sufficient to prevent enzymatic degradation. You may need to optimize the inhibitor concentration for your specific experimental system. |
| Incorrect Buffer pH | Verify the pH of your experimental buffer. A pH outside the optimal range for your experiment can affect both AChI stability and the biological response. |
| Temperature Fluctuations | Maintain a consistent and appropriate temperature throughout your experiment. Avoid exposing AChI solutions to high temperatures. |
Problem 2: Complete loss of AChI activity.
If you observe a complete lack of response in your assay, it is highly likely that the AChI has fully degraded.
| Possible Cause | Troubleshooting Step |
| Contaminated Buffer | Prepare fresh buffers using high-purity water and reagents. Ensure that your buffer is free from any microbial or enzymatic contamination that could degrade AChI. |
| Improper Storage of AChI Stock | Check the storage conditions and expiration date of your solid AChI and stock solutions. If there is any doubt, use a fresh batch. |
| Presence of Strong Oxidizing Agents | Avoid the presence of strong oxidizing agents in your buffer, as they can chemically degrade AChI.[10] |
Data Presentation
Table 1: Stability of Acetylcholine Chloride Solution at Various Temperatures
This table summarizes the stability of a 0.55 M acetylcholine chloride solution over 84 days at different storage temperatures. While this data is for acetylcholine chloride, it provides a good relative indication of the stability of this compound.
| Storage Temperature (°C) | Stability over 84 Days | Observations |
| -20 | Very Stable | Minimal breakdown observed.[7] |
| 4 | Very Stable | Minimal breakdown observed.[7] |
| 25 | Stable for ~28 days | Modest breakdown occurs after 28 days.[7] |
| 50 | Unstable | Rapid breakdown observed after just 1 day.[7] |
Table 2: Factors Influencing Acetylthiocholine Iodide (ATChI) Hydrolysis
This table outlines the effect of pH and temperature on the hydrolysis of acetylthiocholine iodide, a close analog of this compound.
| Factor | Effect on Hydrolysis Rate | Reference |
| Increasing pH (from 5.8 to 8.0) | Increased | |
| Increasing Temperature (from 5°C to 40°C) | Increased |
Experimental Protocols
Protocol 1: Assessing this compound Stability in a Buffer
This protocol provides a general method for determining the stability of AChI in your specific experimental buffer.
-
Prepare AChI Solution: Prepare a solution of AChI in your experimental buffer at the desired concentration.
-
Initial Measurement: Immediately after preparation (t=0), take an aliquot of the solution and measure the concentration of AChI using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
Incubation: Incubate the remaining AChI solution under the desired experimental conditions (e.g., specific temperature and lighting).
-
Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and measure the AChI concentration.
-
Data Analysis: Plot the concentration of AChI as a function of time. The rate of decrease in concentration will indicate the stability of AChI under your experimental conditions.
Protocol 2: Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This protocol is a widely used method to measure AChE activity and can be adapted to test the efficacy of AChE inhibitors.
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a solution of Acetylthiocholine Iodide (ATCI) in the phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, the sample containing AChE (and potentially an inhibitor), and the DTNB solution.
-
Initiate the reaction by adding the ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis: The rate of increase in absorbance is proportional to the AChE activity. The production of thiocholine from the hydrolysis of ATCI by AChE reacts with DTNB to produce a yellow-colored product that absorbs at 412 nm.
Mandatory Visualization
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Acetylcholine in the hippocampus: problems and achievements [frontiersin.org]
- 4. Acetylcholine in the hippocampus: problems and achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of low concentrations of the acetylthiocholine analogs acetyl(homo)thiocholine and acetyl(nor)thiocholine by acetylcholinesterase may be limited by selective gating at the enzyme peripheral site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of different buffers on kinetic properties of human acetylcholinesterase and the interaction with organophosphates and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. researchgate.net [researchgate.net]
Troubleshooting iodide interference in amperometric biosensor experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing iodide interference in amperometric biosensor experiments.
Frequently Asked Questions (FAQs)
Q1: What is iodide interference in the context of amperometric biosensors?
A1: Iodide interference refers to the phenomenon where iodide ions (I⁻) in a sample solution are electrochemically active at the working electrode of an amperometric biosensor. This leads to the generation of a current that is not related to the concentration of the target analyte, resulting in inaccurate and unreliable measurements. This interference can manifest as a false positive signal, a baseline drift, or a non-linear response.
Q2: How does iodide interfere with the amperometric signal?
A2: Iodide can be easily oxidized at the electrode surface, typically made of platinum or gold, at potentials commonly used for the detection of hydrogen peroxide (H₂O₂) in oxidase-based biosensors (e.g., glucose oxidase). The oxidation of iodide generates electrons, contributing to the measured current and falsely indicating a higher concentration of the analyte.
Q3: What are the common sources of iodide contamination in experimental samples?
A3: Iodide contamination can originate from various sources, including:
-
Biological Samples: Iodide is naturally present in biological fluids such as serum, plasma, and urine.[1]
-
Reagents and Buffers: Some laboratory reagents and buffer solutions may contain trace amounts of iodide as an impurity.
-
Iodinated Compounds: The presence of iodinated compounds, such as iodinated contrast media used in medical imaging, can lead to the release of free iodide into the sample.[2]
-
Dietary Supplements: Samples from subjects taking iodine-containing supplements can have elevated iodide levels.
Q4: What are the typical signs of iodide interference in my experimental data?
A4: The following observations in your amperometric data may suggest iodide interference:
-
Unusually high baseline current: The initial current reading before the addition of the analyte is significantly higher than expected.
-
Signal drift: A continuous, steady increase or decrease in the baseline current over time.
-
Non-reproducible results: High variability in measurements of the same sample.
-
Discrepancy with other analytical methods: The results from the amperometric biosensor do not correlate with those obtained from other techniques like spectrophotometry or chromatography.
Troubleshooting Guides
Issue 1: High and Unstable Baseline Current
A high and drifting baseline can be a strong indicator of electrochemical interference from species like iodide.
Troubleshooting Steps:
-
Verify Reagent Purity: Test your buffer and reagent solutions for iodide contamination. Prepare fresh solutions using high-purity water and analytical grade reagents.
-
Sample Pretreatment: If iodide contamination in the sample is suspected, employ a sample pretreatment method to remove iodide ions. (See Experimental Protocols section for a detailed procedure).
-
Apply a Permselective Membrane: Coat the electrode surface with a permselective membrane that can block the passage of iodide while allowing the analyte or H₂O₂ to pass through. (See Experimental Protocols section for a detailed procedure).
-
Electrode Cleaning: Thoroughly clean the working electrode to remove any adsorbed iodide or other contaminants. Electrochemical cleaning by cycling the potential in a clean electrolyte can be effective.
Issue 2: Poor Reproducibility and Inaccurate Spiked Sample Recovery
Inconsistent results and poor recovery of a known amount of analyte spiked into a sample often point towards a matrix effect, with iodide being a common culprit.
Troubleshooting Steps:
-
Matrix Effect Evaluation: Perform a spike and recovery experiment in both a clean buffer and the sample matrix. A significantly lower recovery in the sample matrix suggests interference.
-
Standard Addition Method: Use the standard addition method for calibration. This method can help to compensate for matrix effects by calibrating in the presence of the sample matrix.
-
Implement Iodide Removal: Utilize one of the iodide removal techniques detailed in the Experimental Protocols section before analysis.
-
Optimize Operating Potential: If possible, lower the operating potential of the working electrode to a level where the oxidation of iodide is less favorable, while still allowing for the efficient detection of the target analyte.
Quantitative Data Summary
The following table summarizes the effectiveness of different methods in mitigating iodide interference. The data is a qualitative representation based on literature findings and will vary depending on the specific experimental conditions.
| Mitigation Method | Principle of Operation | Typical Reduction in Interference Signal | Key Considerations |
| Sample Pretreatment (e.g., Ion Exchange) | Physical removal of iodide ions from the sample before measurement. | > 95% | Can be time-consuming and may lead to sample dilution. |
| Permselective Membrane (e.g., Nafion, PPD) | A polymer layer on the electrode surface that selectively allows the passage of certain molecules while blocking others based on size and charge.[3] | 80 - 95% | May slightly decrease the sensor's sensitivity and response time. The membrane needs to be uniformly applied. |
| Electrochemical Pre-oxidation | Applying a potential to the sample to oxidize interfering species before the actual measurement. | 70 - 90% | Requires careful optimization of the pre-oxidation potential and time to avoid affecting the analyte. |
Experimental Protocols
Protocol 1: Iodide Removal from Serum/Plasma Samples using Ion-Exchange Resin
This protocol describes a method for removing iodide from serum or plasma samples prior to analysis with an amperometric biosensor.
Materials:
-
Strong base anion-exchange resin (e.g., AG 1-X8)
-
Microcentrifuge tubes (1.5 mL)
-
Phosphate buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Resin Preparation:
-
Add approximately 100 mg of the anion-exchange resin to a 1.5 mL microcentrifuge tube.
-
Wash the resin by adding 1 mL of PBS, vortexing for 1 minute, and then centrifuging at 2000 x g for 2 minutes.
-
Carefully aspirate and discard the supernatant.
-
Repeat the washing step two more times.
-
-
Sample Treatment:
-
Add 500 µL of the serum or plasma sample to the washed resin in the microcentrifuge tube.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and binding of iodide to the resin.
-
Centrifuge the tube at 10,000 x g for 5 minutes to pellet the resin.
-
Carefully collect the supernatant (the iodide-depleted sample) for analysis with the amperometric biosensor.
-
Expected Outcome: This procedure is expected to remove over 95% of the free iodide from the sample, significantly reducing interference in the amperometric measurement.
Protocol 2: Application of a Poly(m-phenylenediamine) (PPD) Permselective Membrane
This protocol details the electrochemical polymerization of m-phenylenediamine on the surface of a platinum working electrode to create a permselective membrane that rejects iodide.[3]
Materials:
-
m-phenylenediamine (m-PD)
-
Phosphate buffered saline (PBS), pH 7.4
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)
Procedure:
-
Prepare the Polymerization Solution: Dissolve 5 mM m-PD in deaerated PBS (pH 7.4).
-
Electrode Preparation: Ensure the platinum working electrode is clean and polished according to standard laboratory procedures.
-
Electropolymerization:
-
Immerse the three-electrode system in the m-PD solution.
-
Apply a constant potential of +0.7 V (vs. Ag/AgCl) to the working electrode for 15-20 minutes. Alternatively, cycle the potential between 0 V and +0.8 V at a scan rate of 50 mV/s for 20 cycles.
-
A thin, insulating PPD film will form on the electrode surface.
-
-
Post-Polymerization Treatment:
-
After polymerization, rinse the electrode thoroughly with deionized water to remove any unreacted monomer.
-
Condition the modified electrode by cycling the potential in a clean PBS solution until a stable cyclic voltammogram is obtained.
-
-
Sensor Assembly: The PPD-coated electrode is now ready for the immobilization of the biorecognition element (e.g., enzyme).
Expected Outcome: The PPD membrane will significantly reduce the interference from anionic species like iodide while allowing the passage of small, neutral molecules like hydrogen peroxide.
Visualizations
Caption: Mechanism of iodide interference at an amperometric biosensor.
Caption: Troubleshooting workflow for suspected iodide interference.
Caption: Decision tree for selecting an iodide interference mitigation strategy.
References
- 1. series.publisso.de [series.publisso.de]
- 2. Electrochemical Processes Coupled to a Biological Treatment for the Removal of Iodinated X-ray Contrast Media Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of permselective membranes for optimization of intracerebral amperometric glutamate biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acetylcholine Iodide Incubation Times in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for Acetylcholine Iodide (AChI) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting incubation time for this compound in a cell-based assay?
A common starting point for incubation with this compound is 24 hours. However, the optimal time can vary significantly depending on the cell type, the specific biological question being addressed, and the assay being performed (e.g., proliferation, cytotoxicity, or signaling pathway analysis). It is highly recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate incubation time for your specific experimental model.[1][2]
Q2: How does the choice of acetylcholine receptor subtype influence the optimal incubation time?
Acetylcholine receptors are broadly classified into two types: nicotinic (nAChR) and muscarinic (mAChR), each with its own subtypes.[3][4][5]
-
Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission, with responses occurring on a millisecond timescale.[3] For assays measuring immediate downstream effects of nAChR activation, such as ion influx or rapid depolarization, very short incubation times are appropriate.
-
Muscarinic Acetylcholine Receptors (mAChRs) are G-protein coupled receptors that trigger slower, more prolonged cellular responses through second messenger cascades.[4][5] Assays investigating downstream effects of mAChR activation, like changes in gene expression or cell proliferation, may require longer incubation times to observe a significant effect.
Q3: What are the key considerations when preparing this compound for cell-based assays?
This compound is soluble in water and DMSO.[1][6] For cell-based assays, it is crucial to prepare fresh stock solutions and dilute them in the appropriate cell culture medium. When using DMSO as a solvent, ensure the final concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1] It is also important to note that Acetylcholine is rapidly hydrolyzed by acetylcholinesterase (AChE), an enzyme present in many biological systems.[3][7] The stability of this compound in your specific cell culture medium should be considered, especially for longer incubation periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding or "edge effects" in the microplate. | Ensure a homogenous cell suspension before seeding. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.[8] |
| Cell stress due to handling. | Handle cells gently during passaging and seeding to maintain their health and viability.[9] | |
| No observable effect of this compound | Incubation time is too short for the biological response to manifest. | Perform a time-course experiment with longer incubation periods (e.g., 48, 72 hours or longer).[1][2] |
| The cell line used does not express the target acetylcholine receptor. | Confirm the expression of the relevant nicotinic or muscarinic receptor subtypes in your cell line using techniques like RT-PCR, Western blot, or immunofluorescence. | |
| Degradation of this compound by acetylcholinesterase (AChE). | Consider co-incubation with an AChE inhibitor, such as neostigmine, to prevent the breakdown of acetylcholine.[7] However, be aware that AChE inhibitors themselves can have biological effects. | |
| Unexpected or off-target effects | Iodide from this compound may have independent biological effects. | In sensitive assays, consider using Acetylcholine Chloride as an alternative to rule out any effects of the iodide counter-ion.[10] |
| The concentration of this compound is too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line. |
Experimental Protocols
Protocol 1: Time-Course Experiment for a Cell Proliferation Assay
This protocol is adapted from a method used to assess the effect of this compound on the proliferation of the SBC3 human small cell lung cancer cell line.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000 cells/well in RPMI-1640 medium containing 10% FBS. Allow cells to adhere for 24 hours.[1]
-
Serum Starvation: Remove the medium and replace it with 100 µL of serum-free RPMI-1640 to synchronize the cell cycle. Incubate for 24 hours.[1]
-
Treatment: Add 100 µL of serum-free medium containing various concentrations of this compound (e.g., 1, 10, 100 µM).[1]
-
Incubation: Incubate the plates for 24, 48, and 72 hours.[1]
-
Cell Viability Assessment: At the end of each incubation period, assess cell viability using a suitable method, such as the MTT assay.[1]
Protocol 2: General Acetylcholinesterase (AChE) Activity Assay
This protocol is based on the Ellman method, which measures the activity of AChE by detecting the product of acetylthiocholine hydrolysis.[11]
-
Sample Preparation: Prepare cell or tissue lysates by homogenization or sonication in an appropriate buffer.[11]
-
Working Reagent Preparation: Prepare a fresh working reagent containing Assay Buffer, a chromogen like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the substrate, acetylthiocholine iodide.
-
Reaction Initiation: Add the working reagent to the sample wells in a 96-well plate.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.[11] The rate of change in absorbance is proportional to the AChE activity.
Signaling Pathways and Experimental Workflows
References
- 1. This compound | AChR agonist | Mechanism | Concentration [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. selleck.co.jp [selleck.co.jp]
- 7. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. marinbio.com [marinbio.com]
- 9. biocompare.com [biocompare.com]
- 10. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Adjusting pH of Acetylcholine Iodide solutions for optimal activity.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the preparation and pH adjustment of Acetylcholine Iodide (AChI) solutions to ensure optimal stability and activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound solution activity?
A1: The optimal pH for this compound (AChI) activity is highly dependent on the specific application, primarily the receptor type being studied and the desired outcome of the experiment. For eliciting responses from nicotinic acetylcholine receptors (nAChRs), maximal fluxes are generally observed at alkaline pH, with half-maximal inhibition occurring in the range of pH 6.5-7.0.[1] Conversely, for muscarinic acetylcholine receptors (mAChRs), agonist binding affinity can be depressed in media with a low pH.[2] For studies involving acetylcholinesterase (AChE) activity, the optimal pH is typically around 8.0.[3] It is crucial to consider that the stability of AChI itself is also pH-dependent, with increased hydrolysis occurring at higher pH values.[4][5][6] Therefore, the "optimal" pH represents a balance between maximizing biological activity and minimizing chemical degradation.
Q2: How does pH affect the stability of this compound solutions?
A2: this compound is an ester and is susceptible to hydrolysis, a reaction that is significantly influenced by pH. The rate of hydrolysis increases with increasing pH, meaning the solution is less stable in alkaline conditions compared to acidic or neutral conditions.[4][5][6] To maintain the integrity of your AChI solution, it is recommended to prepare it fresh for each experiment. If short-term storage is necessary, refrigeration at 4°C can significantly slow down the degradation process.[7]
Q3: What is the recommended buffer for preparing this compound solutions?
A3: The choice of buffer can impact both the stability of the this compound and the biological system under investigation. Phosphate-buffered saline (PBS) at a pH of around 7.0 to 7.4 is a commonly used buffer for preparing AChI solutions for in vitro assays.[8] However, the specific buffer system should be chosen based on the experimental requirements. For instance, in studies of acetylcholinesterase, both Tris and phosphate buffers have been used, but they can differentially affect enzyme kinetics.[9][10][11][12] It is important to ensure that the chosen buffer is compatible with the other components of your assay and does not interfere with the measurements.
Q4: Can I store my this compound solution?
A4: It is strongly recommended to prepare this compound solutions fresh for each experiment to ensure the highest activity and reproducibility. The stability of acetylcholine solutions decreases over time, especially at room temperature and at alkaline pH. If a solution must be prepared in advance, it should be stored at 4°C and used as soon as possible.[7] One study on acetylcholine chloride solutions demonstrated stability for up to 10 days when refrigerated at 4°C in polypropylene tubes.[7] However, it is best practice to minimize storage time.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms in the solution upon adding this compound. | The concentration of this compound may exceed its solubility in the chosen buffer. The buffer composition or pH may be promoting precipitation. | Ensure you are not exceeding the solubility limit of this compound in your buffer. Prepare a fresh, lower concentration solution. Consider using a different buffer system. |
| Inconsistent or lower-than-expected biological activity. | The this compound may have degraded due to improper storage, high pH, or prolonged time in solution. The pH of the final solution may not be optimal for the receptor or enzyme being studied. | Prepare a fresh solution of this compound immediately before use. Verify the pH of your final solution and adjust if necessary, keeping in mind the stability of AChI at different pH values. |
| Difficulty in adjusting the pH of the solution. | The buffer capacity of the solution may be insufficient. The titrating acid or base may be too concentrated, causing large pH shifts. | Use a buffer with a pKa close to your target pH to ensure adequate buffering capacity. Use dilute solutions of a gentle acid (e.g., dilute HCl) or base (e.g., dilute NaOH) for pH adjustment to allow for finer control. |
| Drifting pH reading during the experiment. | The solution may be absorbing CO2 from the atmosphere, leading to a decrease in pH. The experimental conditions (e.g., temperature) may be affecting the buffer's pKa. | Keep solutions covered whenever possible to minimize CO2 absorption. Ensure your pH meter is properly calibrated and that the temperature of your solution is stable and accounted for in your pH measurements. |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of an this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound and adjusting its pH for use in in vitro assays.
Materials:
-
This compound (AChI) powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Chosen buffer (e.g., Phosphate-Buffered Saline - PBS)
-
Dilute Hydrochloric Acid (HCl) solution (e.g., 0.1 M)
-
Dilute Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter with a micro-electrode
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 100 mM).
-
Weigh the this compound powder accurately using an analytical balance.
-
Dissolve the this compound in a small volume of high-purity water or your chosen buffer in a sterile tube. Vortex gently until fully dissolved.
-
Bring the solution to the final desired volume with the buffer.
-
Calibrate the pH meter according to the manufacturer's instructions using standard pH buffers (e.g., pH 4, 7, and 10).
-
Measure the initial pH of the this compound solution.
-
Adjust the pH to the desired value by adding the dilute HCl or NaOH solution dropwise while gently stirring the solution. Monitor the pH continuously.
-
Caution: Add the acid or base slowly to avoid overshooting the target pH.
-
-
Once the target pH is reached and stable, the solution is ready for use. It is recommended to use the solution immediately.
Data Presentation
Table 1: Effect of pH on Acetylcholine Activity and Stability
| pH Range | Effect on Nicotinic Acetylcholine Receptor (nAChR) Activity | Effect on Muscarinic Acetylcholine Receptor (mAChR) Agonist Binding | Effect on Acetylcholinesterase (AChE) Activity | General Effect on this compound Stability (Hydrolysis Rate) |
| < 6.0 | Reduced activity[1] | Decreased affinity[2] | Significantly reduced activity | Low |
| 6.5 - 7.0 | Half-maximal inhibition observed in this range[1] | Generally favorable | Sub-optimal | Moderate |
| 7.0 - 8.0 | Generally favorable | Generally favorable | Optimal around pH 8.0[3] | Increasing |
| > 8.0 | Maximal fluxes observed at alkaline pH[1] | Generally favorable | Activity may decline above optimal pH | High[4][5][6] |
Visualizations
Caption: Acetylcholine signaling at the synapse.
Caption: Workflow for pH adjustment of this compound solution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pH-dependent hydrolysis of acetylcholine: Consequences for non-neuronal acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolysis of acetylthiocholine iodide and reactivation of phoxim-inhibited acetylcholinesterase by pralidoxime chloride, obidoxime chloride and trimedoxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Ready-to-Use Solutions of Acetylcholine for Intracoronary Provocative Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. welltchemicals.com [welltchemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of different buffers on kinetic properties of human acetylcholinesterase and the interaction with organophosphates and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to avoid false signals in electrochemical detection with Acetylcholine Iodide.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the electrochemical detection of acetylcholine, particularly when using Acetylcholine Iodide or its pseudosubstrate, acetylthiocholine iodide.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to false signals and interference in acetylcholine electrochemical detection.
FAQs
Q1: Why am I seeing a high background signal or a signal in my blank solution when using this compound?
A1: A high background signal when using a substrate containing iodide is a common issue and is likely due to the electrochemical oxidation of the iodide anion (I⁻) at the electrode surface.[1] Iodide is electrochemically active and can generate a significant current, which is often mistaken for the signal from the analyte of interest (e.g., thiocholine, the product of acetylcholinesterase activity on acetylthiocholine iodide).[1] This interference can lead to false-positive signals or an artificially high baseline.[1]
Q2: How does iodide interfere with my measurements?
A2: Iodide anions can interfere in two main ways[1]:
-
Direct Oxidation: Iodide itself can be oxidized at the electrode, generating a current that contributes to the analytical signal, creating a "false" signal.[1]
-
Sensitivity Modification: The presence of iodide can alter the sensitivity of the electrode to the actual analyte (e.g., thiocholine), either enhancing or reducing the signal.[1]
Q3: Can the choice of electrode material affect the interference from iodide?
A3: Absolutely. The potential at which iodide oxidation occurs and the extent of interference are highly dependent on the electrode material.[1] Different materials have different catalytic properties and overpotentials for iodide oxidation. Therefore, the optimal working potential to minimize interference will vary with the electrode used.[1]
Q4: What are other common sources of interference in neurotransmitter detection?
A4: Besides the iodide from the substrate, other electroactive species present in biological samples can also interfere with detection. Common interferents include ascorbic acid (AA), uric acid (UA), and other neurotransmitters like dopamine.[2][3][4] These molecules can be oxidized at potentials similar to that of the analyte, leading to overlapping signals.
Troubleshooting Steps
Issue: High background current or false signals.
-
Probable Cause: Direct oxidation of iodide from the this compound or acetylthiocholine iodide substrate.[1]
-
Solution 1: Optimize the Working Potential. This is the most critical step. The goal is to find a potential low enough to prevent significant iodide oxidation while still being sufficient for the oxidation of your analyte. A careful experimental optimization of the working potential is necessary for each specific biosensor and electrode material.[1]
-
Solution 2: Select an Appropriate Electrode Material. Some electrode materials are less susceptible to iodide interference at lower potentials. For example, carbon nanotube-based electrodes may allow for thiocholine detection at a potential where iodide interference is minimal.[1]
-
Solution 3: Consider an Alternative Substrate. If iodide interference cannot be sufficiently minimized, consider using a substrate with a different counter-ion, such as acetylcholine chloride or acetylthiocholine chloride.[1]
Issue: Poor sensitivity or inconsistent results.
-
Probable Cause: Modification of the electrode's sensitivity by the iodide anion or instability of the electrode surface.[1]
-
Solution 1: Recalibrate the Sensor in the Presence of Iodide. If using an iodide-containing substrate is unavoidable, perform all calibration curves for the analyte in a buffer solution that contains the same concentration of iodide as your experimental samples. This will account for any consistent effect of iodide on sensitivity.
-
Solution 2: Electrode Surface Modification. Modifying the electrode surface with a selective membrane or polymer coating can enhance the selectivity for the target analyte and reduce the impact of interfering species. For example, a size-exclusion layer can prevent larger interfering molecules from reaching the electrode surface.[5]
Data Summary Tables
Table 1: Recommended Working Potentials to Minimize Iodide Interference for Different Electrode Materials (for Thiocholine Detection from Acetylthiocholine Iodide)
| Electrode Material | Recommended Working Potential (vs. reference electrode) | Notes |
| Carbon Nanotubes (MWCNT) | 360 mV | Allows for thiocholine detection with minimal interference from iodide anions.[1] |
| Platinum | 560 mV | At this potential, there is minimal interference from the iodide anion.[1] |
| Gold | 370 mV | Takes advantage of a catalytic effect of iodide at lower potentials, but requires careful optimization.[1] |
| Cobalt Phthalocyanine | 110 mV | Operates at a very low potential, but may result in significantly reduced sensitivity in the presence of iodide.[1] |
Table 2: Comparison of Thiocholine Sensitivity with and without Iodide
| Electrode Material | Condition | Sensitivity (nA/μM) |
| MWCNT Screen-Printed | In the absence of iodide | 6.82 |
| Platinum | In the presence of iodide | 18.56 |
| Gold | In the presence of 1 mM KI | 7.84 |
| Carbon Paste Screen-Printed | In the absence of iodide | 9.4 |
Experimental Protocols
Protocol 1: Optimization of Working Potential to Minimize Iodide Interference
-
Prepare Solutions:
-
Phosphate buffer solution (PBS) at the desired pH.
-
A stock solution of potassium iodide (KI) in PBS (e.g., 10 mM).
-
A stock solution of the analyte (e.g., thiocholine) in PBS.
-
-
Electrochemical Setup:
-
Assemble the three-electrode electrochemical cell with the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Connect the electrodes to a potentiostat.
-
-
Cyclic Voltammetry (CV) of Iodide:
-
Fill the cell with a known concentration of KI in PBS (e.g., 1 mM).
-
Run a cyclic voltammogram over a potential range that is expected to cover the oxidation of iodide (e.g., from 0 V to +0.8 V vs. Ag/AgCl).
-
Identify the onset potential of iodide oxidation.
-
-
Cyclic Voltammetry (CV) of Analyte:
-
Rinse the cell and electrodes thoroughly.
-
Fill the cell with a known concentration of the analyte in PBS.
-
Run a CV over the same potential range to determine the oxidation potential of the analyte.
-
-
Selection of Optimal Working Potential:
-
Compare the voltammograms from steps 3 and 4.
-
Select a working potential that is sufficiently high to achieve sensitive detection of the analyte but is below the onset potential of iodide oxidation.
-
-
Amperometric Confirmation:
-
Set the potentiostat to the selected working potential.
-
In a stirred electrochemical cell containing PBS, allow the baseline current to stabilize.
-
Inject a known concentration of the analyte and record the current response.
-
In a separate experiment, inject the same concentration of KI and record the current response. The current from KI should be negligible compared to the analyte signal.
-
Diagrams
Caption: Enzymatic and electrochemical pathways showing iodide interference.
Caption: Troubleshooting workflow for false signals and poor sensitivity.
References
- 1. Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical Analysis of Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]
Best practices for preparing stock solutions of Acetylcholine Iodide.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the preparation and handling of Acetylcholine Iodide stock solutions to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: this compound is readily soluble in both water and Dimethyl Sulfoxide (DMSO).[1][2] It is reportedly insoluble in Ethanol.[1] For cell-based assays, using sterile, nuclease-free water or a suitable cell culture medium is often preferred to avoid solvent-induced artifacts.
Q2: What is the solubility of this compound in these solvents?
A2: The solubility is high in both water and DMSO, allowing for the preparation of concentrated stock solutions. For specific solubility values, please refer to the data table below.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of your chosen solvent (e.g., sterile water or DMSO). It is recommended to prepare a concentrated stock solution (e.g., 100 mM) which can then be diluted to the final working concentration for your experiment. For a detailed step-by-step guide, see the Experimental Protocols section.
Q4: How stable is this compound in solution, and how should I store it?
A4: The stability of this compound solutions is dependent on the solvent and storage temperature. In general, long-term storage of solutions is not recommended, and they should be used as soon as possible after preparation.[1] Aqueous solutions are particularly unstable and should not be kept for more than one day.[3][4] For longer-term storage, aliquoting the stock solution into single-use volumes and storing at -80°C is the best practice to avoid repeated freeze-thaw cycles.[2][5][6] Always protect solutions from light.[2][7][8]
Q5: What are the typical working concentrations for this compound in experiments?
A5: The optimal working concentration is highly dependent on the specific application and experimental system. For in vitro studies, such as stimulating cell proliferation, concentrations in the range of 1 µM to 100 µM have been used.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Solvent | Source(s) |
| Solubility | ≥51.2 mg/mL | Water | [1] |
| 54 mg/mL | Water | [2] | |
| ≥51.8 mg/mL | DMSO | [1] | |
| 54 mg/mL (~197.7 mM) | DMSO | [2][5] | |
| Insoluble | Ethanol | [1] | |
| Storage Stability | |||
| Powder | ≥ 4 years | at -20°C | [3][4] |
| 3 years | at -20°C | [5] | |
| In Solvent | 1 year | at -80°C | [5] |
| 6 months | at -80°C (sealed, away from light/moisture) | [6][9] | |
| 1 month | at -20°C | [2][5][6][9] | |
| ≤ 1 day | Aqueous Solution | [3][4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution in sterile water.
Materials:
-
This compound (MW: 273.11 g/mol )
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Pre-warm the Solvent: Bring the sterile water to room temperature.
-
Weighing: Accurately weigh out 27.31 mg of this compound powder. Perform this in a clean, dry environment.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile water to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If solubility issues arise, the solution can be gently warmed to 37°C or sonicated in an ultrasonic bath to aid dissolution.[2]
-
Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected sterile tubes. Store immediately at -80°C for up to 6-12 months or at -20°C for up to 1 month.[5][6][9]
Protocol 2: Example of Use - In Vitro Cell Proliferation Assay
This protocol provides an example of how to use the prepared stock solution in a cell-based assay.
Procedure:
-
Cell Seeding: Seed cells (e.g., SBC3 human SCLC cell line) in a 96-well plate at a density of 2,000 cells/well in their standard growth medium and incubate for 24 hours.[5]
-
Serum Starvation: To synchronize the cell cycle, remove the growth medium and replace it with a serum-free medium. Incubate for another 24 hours.[5]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 100 mM this compound stock solution. Prepare a series of dilutions in serum-free medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).[5]
-
Treatment: Add the prepared working solutions to the respective wells of the 96-well plate.[5]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
Assay: Following incubation, assess cell proliferation using a suitable method, such as an MTT assay.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | * Solution is supersaturated. * Incorrect solvent was used. * Storage temperature is too low for the concentration. | * Gently warm the solution to 37°C and vortex or sonicate to redissolve.[2] * Ensure you are using a recommended solvent like water or DMSO.[1][2] * Prepare a less concentrated stock solution. |
| Loss of Biological Activity | * Degradation of this compound due to improper storage. * Repeated freeze-thaw cycles. * Aqueous solution stored for too long. | * Always prepare fresh solutions. Do not store aqueous solutions for more than a day.[3][4] * Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2][5][6] * Store aliquots at -80°C for long-term stability.[5][6] |
| Inconsistent Experimental Results | * Inaccurate initial concentration of the stock solution. * Degradation of the compound over time. * Use of moisture-absorbed DMSO, which can reduce solubility.[5] | * Ensure accurate weighing of the compound and precise volume of the solvent. * Use a freshly prepared stock solution for critical experiments. * Use fresh, high-quality DMSO for preparing stock solutions.[5] |
Visualizations
Caption: A flowchart illustrating the step-by-step process for preparing this compound stock solutions.
Caption: A logical diagram for troubleshooting common issues with this compound solutions.
Caption: A simplified diagram of Acetylcholine's role in neurotransmission at the neuromuscular junction.
References
- 1. apexbt.com [apexbt.com]
- 2. glpbio.com [glpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | AChR agonist | Mechanism | Concentration [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. goldbio.com [goldbio.com]
- 8. fishersci.com [fishersci.com]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Acetylcholine Iodide and Acetylthiocholine Iodide as Acetylcholinesterase Substrates
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is a critical decision in the design of acetylcholinesterase (AChE) activity assays. This choice directly impacts the sensitivity, specificity, and the method of detection employed. This guide provides an objective comparison of two commonly used substrates: the natural neurotransmitter, Acetylcholine Iodide, and its synthetic analog, Acetylthiocholine Iodide.
Executive Summary
This compound is the endogenous substrate for AChE, and its hydrolysis is a direct measure of the enzyme's physiological activity. Assays utilizing this compound typically rely on detecting changes in pH or the consumption of a titrant due to the production of acetic acid. In contrast, Acetylthiocholine Iodide is a chromogenic substrate widely used in the highly popular Ellman's method. The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with a chromogenic reagent to produce a quantifiable color change. This method is known for its simplicity and suitability for high-throughput screening.
The choice between these substrates often depends on the specific requirements of the experiment. While this compound-based assays measure the enzyme's activity on its natural substrate, they can be more complex to perform. Acetylthiocholine iodide-based assays, particularly the Ellman's method, offer convenience and are well-suited for inhibitor screening and routine enzyme activity measurements.
Quantitative Data Comparison
The Michaelis-Menten constant (Kₘ) is a key parameter that reflects the affinity of an enzyme for its substrate. A lower Kₘ value generally indicates a higher affinity. The maximum reaction velocity (Vₘₐₓ) represents the maximum rate of the reaction when the enzyme is saturated with the substrate. Below is a comparison of the reported Kₘ values for this compound and Acetylthiocholine Iodide with AChE from two common sources: human erythrocytes and the electric eel (Electrophorus electricus).
| Substrate | Enzyme Source | Kₘ (µM) | Vₘₐₓ | Reference |
| This compound | Human Erythrocyte AChE | 200 | Not specified | [1] |
| Acetylthiocholine Iodide | Human Erythrocyte AChE | 150 | Not specified | [1] |
| This compound | Electric Eel AChE | 162.0 | 3.63 µmol mg⁻¹ min⁻¹ | [2] |
| Acetylthiocholine Iodide | Electric Eel AChE | 520 | Not specified | [3] |
Experimental Protocols
Acetylthiocholine Iodide: The Ellman's Method
The Ellman's method is the most widely used spectrophotometric assay for measuring AChE activity due to its simplicity and robustness.
Principle: Acetylcholinesterase catalyzes the hydrolysis of acetylthiocholine to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoate (TNB²⁻), which is quantified by its absorbance at 412 nm. The rate of color development is directly proportional to the AChE activity.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylcholinesterase (AChE) enzyme solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer.
-
ATCI Solution (10 mM): Dissolve ATCI in deionized water. Prepare fresh daily.
-
AChE Solution: Dilute the AChE stock solution in phosphate buffer to the desired concentration.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add buffer, DTNB solution, and ATCI solution.
-
Control (100% activity): Add buffer, AChE solution, and DTNB solution.
-
Test Sample (for inhibitor screening): Add buffer, AChE solution, DTNB solution, and the test compound.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for any interaction between the enzyme and inhibitors.
-
Initiate Reaction: Add the ATCI solution to all wells except the blank to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
Data Analysis: Calculate the rate of the reaction (ΔAbsorbance/minute). The AChE activity is proportional to this rate.
This compound: pH-Stat and Potentiometric Methods
Assays using the natural substrate, this compound, monitor the production of acetic acid from the enzymatic hydrolysis.
Principle of the pH-Stat Method: The hydrolysis of acetylcholine produces one molecule of acetic acid. In a pH-stat assay, a titrator is used to maintain a constant pH in the reaction mixture by adding a base (e.g., NaOH) to neutralize the produced acetic acid. The rate of base addition is recorded, which is directly proportional to the rate of the enzymatic reaction.
Principle of the Potentiometric Method: This method involves using an ion-selective electrode (ISE) that is sensitive to one of the products of the reaction, typically protons (H⁺) from the acetic acid, leading to a change in pH. The change in the electrode's potential over time is measured and correlated to the enzyme's activity.
A detailed, step-by-step protocol for these methods is less standardized than the Ellman's method and often requires specialized equipment. The general workflow involves preparing a buffered solution containing the enzyme and then initiating the reaction by adding this compound. The change in pH or the rate of titrant addition is then monitored over time to determine the reaction velocity.
Visualizations
Cholinergic Signaling Pathway
Caption: Overview of the cholinergic signaling pathway at a synapse.
Experimental Workflow for Ellman's Method
Caption: Experimental workflow for the Ellman's method using Acetylthiocholine Iodide.
Enzymatic Hydrolysis of Acetylcholine
Caption: Enzymatic hydrolysis of Acetylcholine by Acetylcholinesterase.
References
- 1. Kinetic evidence for the allosteric substrate inhibition of human erythrocyte acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase activity of electric eel is increased or decreased by selected monoterpenoids and phenylpropanoids in a concentration-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrochemical Duel: A Comparative Guide to Acetylcholine Iodide and Acetylcholine Chloride for Researchers
For scientists and professionals in drug development and neuroscience, the choice of acetylcholine salt can significantly impact the accuracy and reliability of electrochemical studies. This guide provides a detailed comparison of the electrochemical properties of Acetylcholine Iodide (ACh-I) and Acetylcholine Chloride (ACh-Cl), supported by experimental data and protocols to aid in informed decision-making for your research.
The primary distinction between this compound and Acetylcholine Chloride in an electrochemical context lies not with the acetylcholine cation itself, but with the electrochemical behavior of their respective counter-ions: iodide (I⁻) and chloride (Cl⁻). While both are salts of the vital neurotransmitter acetylcholine, the inherent redox activity of the iodide ion introduces complexities that are absent with the more electrochemically inert chloride ion. This guide will dissect these differences, offering a clear rationale for selecting the appropriate salt for your specific application.
At a Glance: Key Electrochemical Differences
| Property | This compound | Acetylcholine Chloride | Supporting Evidence |
| Electrochemical Activity of Counter-Ion | Iodide (I⁻) is electrochemically active and can be oxidized.[1][2] | Chloride (Cl⁻) is generally considered electrochemically inert in the typical potential window for acetylcholine studies. | The iodide salt is noted to be electrochemically active, which can lead to false analytical signals in amperometric biosensors.[1][2] |
| Potential for Interference | High potential for interference in electrochemical measurements, particularly in oxidative studies.[1][2] | Low to negligible potential for interference. | The oxidation of iodide can mask or overlap with the signals of interest, complicating data interpretation.[1][2] |
| Redox Potential of Counter-Ion | The oxidation of iodide to iodine occurs at moderately positive potentials. On a carbon screen-printed electrode, an oxidation peak for iodide is observed at 720 mV.[1] | The oxidation of chloride to chlorine occurs at significantly more positive potentials, typically outside the range of interest for neurotransmitter sensing. | Cyclic voltammetry studies show a clear oxidation peak for iodide, while chloride does not exhibit redox activity in the same potential range.[1] |
| Solution Conductivity | Expected to have good ionic conductivity. | Expected to have good ionic conductivity. | While direct comparative data for acetylcholine salts is limited, studies on similar compounds like s-acetylthiocholine chlorides show they are conductive in solution. |
The Crux of the Matter: Iodide's Electrochemical Activity
The most critical factor differentiating the two salts is the electrochemical reactivity of the iodide ion. In electrochemical techniques like cyclic voltammetry and amperometry, a potential is applied to an electrode to drive redox reactions. The resulting current is measured to quantify the analyte of interest.
The challenge with this compound arises because the iodide ion itself can be oxidized within the potential range often used to study biological molecules. This oxidation can generate a current that is indistinguishable from the signal of the target analyte, leading to inaccurate measurements and false positives.[1][2] This is particularly problematic in biosensor applications where the enzymatic breakdown of acetylcholine is monitored electrochemically.
In contrast, the chloride ion is significantly more stable and resistant to oxidation. Its redox potential is much higher, meaning it will not interfere with electrochemical measurements conducted at the potentials typically used for neurotransmitter analysis.
Experimental Protocols
Cyclic Voltammetry for the Evaluation of Acetylcholine Salts
This protocol provides a general framework for comparing the electrochemical behavior of this compound and Acetylcholine Chloride using cyclic voltammetry.
Objective: To determine and compare the redox potentials of this compound and Acetylcholine Chloride and to identify any potential interferences from the counter-ions.
Materials:
-
Potentiostat
-
Three-electrode cell (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, platinum counter electrode)
-
This compound
-
Acetylcholine Chloride
-
Supporting electrolyte solution (e.g., 0.1 M phosphate-buffered saline, pH 7.4)
-
Deionized water
-
Nitrogen gas for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, rinse thoroughly with deionized water, and sonicate to ensure a clean surface.
-
Solution Preparation: Prepare stock solutions of this compound and Acetylcholine Chloride (e.g., 10 mM) in the supporting electrolyte.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared electrodes and add a known volume of the supporting electrolyte.
-
Deoxygenation: Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen blanket over the solution during the experiment.
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte alone to establish the background current. The potential range should be set based on the expected redox activity (e.g., -0.4 V to +1.0 V vs. Ag/AgCl).
-
Analyte Scan (Acetylcholine Chloride): Add a known concentration of Acetylcholine Chloride to the cell and record the cyclic voltammogram.
-
Analyte Scan (this compound): After thoroughly cleaning the cell and electrodes, repeat steps 3-5. Then, add the same concentration of this compound to the cell and record the cyclic voltammogram.
-
Data Analysis: Compare the voltammograms of the two salts with the background. Look for any new oxidation or reduction peaks. The potential at which these peaks occur indicates the redox potential of the species.
Visualizing the Pathways and Processes
Acetylcholine Signaling Pathways
Acetylcholine exerts its effects by binding to two main types of receptors: nicotinic and muscarinic receptors. Understanding these pathways is crucial for researchers studying the effects of acetylcholine.
Caption: Acetylcholine signaling through nicotinic and muscarinic receptors.
Experimental Workflow for Cyclic Voltammetry
The following diagram illustrates the typical workflow for conducting a cyclic voltammetry experiment to compare the two acetylcholine salts.
References
A Comparative Analysis of Acetylcholine Iodide and Other Cholinergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acetylcholine Iodide with other widely used cholinergic agonists: Carbachol, Bethanechol, and Pilocarpine. The following sections detail their performance based on available experimental data, outline common experimental methodologies for their characterization, and illustrate the key signaling pathways involved.
Introduction to Cholinergic Agonists
Cholinergic agonists are a class of compounds that mimic the effects of the endogenous neurotransmitter acetylcholine (ACh). They exert their effects by binding to and activating cholinergic receptors, which are broadly classified into two main types: muscarinic and nicotinic receptors. These receptors are integral to the function of the autonomic and central nervous systems, playing critical roles in processes such as smooth muscle contraction, glandular secretion, and neurotransmission.
This compound , as a salt of the endogenous neurotransmitter, is a non-selective agonist at both muscarinic and nicotinic receptors. Its primary utility is in research settings to study cholinergic receptor function and signaling pathways. Due to its rapid hydrolysis by acetylcholinesterase in vivo, its therapeutic applications are limited.
Carbachol is a choline ester that is resistant to hydrolysis by acetylcholinesterase, resulting in a more prolonged duration of action compared to acetylcholine. It is a potent agonist at both muscarinic and nicotinic receptors.
Bethanechol is also a choline ester that is not hydrolyzed by acetylcholinesterase. It exhibits selectivity for muscarinic receptors with minimal to no effect on nicotinic receptors, making it a valuable therapeutic agent for conditions requiring stimulation of the parasympathetic nervous system.
Pilocarpine is a naturally occurring alkaloid that acts as a muscarinic receptor agonist. It is particularly effective in stimulating glandular secretions and is used therapeutically for conditions like xerostomia and glaucoma.
Quantitative Comparison of Cholinergic Agonist Activity
The following tables summarize the available quantitative data for the compared cholinergic agonists. It is important to note that direct comparative studies including this compound are scarce, and the data presented here are compiled from various sources with different experimental conditions. Therefore, direct cross-study comparisons should be made with caution.
Table 1: Muscarinic Receptor Binding Affinities (Ki values)
| Agonist | Receptor Subtype | Ki (nM) | Test System |
| Acetylcholine | M1 | ~59 | Radioligand binding assay with --INVALID-LINK--methyl-3-quinuclidinyl benzilate in transfected murine fibroblast cells (B82)[1] |
| Acetylcholine | M2/M4 | High Affinity | [3H]acetylcholine binding in rat CNS and peripheral tissues[2] |
| Acetylcholine | Muscarinic (non-selective) | ~500,000 (IC50) | Competition with 4-[125I]iododexetimide in porcine brain synaptosomes[3] |
| Carbachol | M1 | Data not available | |
| Bethanechol | M1 | Data not available | |
| Pilocarpine | M1 | Data not available |
Table 2: Functional Potency and Efficacy (EC50 values)
| Agonist | Assay Type | Receptor Target | EC50 | Relative Potency/Efficacy | Test System |
| Acetylcholine | Cationic Current (Icat) | M2/M3 | Lower than Carbachol | 3.5 to 4.5 times more potent than Carbachol | Longitudinal smooth muscle of guinea-pig small intestine[4] |
| Carbachol | Cationic Current (Icat) | M2/M3 | 7.5 ± 1.6 μM | Reference Agonist | Longitudinal smooth muscle of guinea-pig small intestine[4] |
| Carbachol | Phosphoinositide Hydrolysis | M1 | - | Full Agonist | Transfected murine fibroblast cells (B82)[1] |
| Carbachol | Inhibition of cAMP accumulation | M4 | Similar to S-aceclidine and McN-A-343 | Full Agonist | CHO M4 cells[5] |
| Carbachol | Amylase Release | Muscarinic | - | Full Agonist | Rat pancreatic acinar cells[6] |
| Bethanechol | Cationic Current (Icat) | M2/M3 | Higher than Carbachol | 9 times less potent than Carbachol | Longitudinal smooth muscle of guinea-pig small intestine[4] |
| Bethanechol | Inhibition of cAMP accumulation | M2 | 127 μM | Lower potency than Carbachol | Longitudinal smooth muscle of guinea-pig small intestine[4] |
| Pilocarpine | Cationic Current (Icat) | M2/M3 | Little to no effect | Partial Agonist/Antagonist | Longitudinal smooth muscle of guinea-pig small intestine[4] |
| Pilocarpine | Inhibition of cAMP accumulation | M2 | 65 μM | Higher potency than Bethanechol | Longitudinal smooth muscle of guinea-pig small intestine[4] |
| Pilocarpine | Phosphoinositide Hydrolysis | M1 | - | Partial Agonist | Transfected murine fibroblast cells (B82)[1] |
| Pilocarpine | Amylase Release | Muscarinic | - | Partial Agonist (63% of Carbachol's max response) | Rat pancreatic acinar cells[6] |
Table 3: Nicotinic Receptor Activity
| Agonist | Receptor Subtype | Activity |
| This compound | Neuronal & Muscle | Agonist |
| Carbachol | Neuronal & Muscle | Agonist[7] |
| Bethanechol | Neuronal & Muscle | Generally considered to have negligible nicotinic activity |
| Pilocarpine | Neuronal & Muscle | Primarily a muscarinic agonist with little to no nicotinic activity |
Experimental Protocols
The characterization of cholinergic agonists typically involves a combination of receptor binding assays and functional assays to determine their affinity, potency, and efficacy.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a cholinergic agonist for specific receptor subtypes.
General Methodology:
-
Preparation of Receptor Source: Membranes are prepared from tissues or cultured cells endogenously expressing or recombinantly overexpressing the cholinergic receptor subtype of interest.
-
Radioligand Binding: The receptor preparation is incubated with a constant concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine for muscarinic receptors or [125I]-α-bungarotoxin for nicotinic receptors) and varying concentrations of the unlabeled test agonist.
-
Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test agonist (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the functional potency (EC50) of agonists at Gq/11-coupled muscarinic receptors (M1, M3, M5).
General Methodology:
-
Cell Culture and Labeling: Cells expressing the target muscarinic receptor are cultured and incubated with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Agonist Stimulation: The cells are then stimulated with varying concentrations of the cholinergic agonist in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates.
-
Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Separation and Quantification: The different inositol phosphate isomers are separated using anion-exchange chromatography. The radioactivity in the fractions corresponding to total inositol phosphates is quantified by scintillation counting.
-
Data Analysis: The amount of [3H]inositol phosphates produced is plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 value.
Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of agonists at Gq/11-coupled muscarinic receptors by detecting changes in intracellular calcium concentration.
General Methodology:
-
Cell Culture and Dye Loading: Cells expressing the target receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a fluorescence microscope.
-
Agonist Addition: Varying concentrations of the cholinergic agonist are added to the wells.
-
Real-time Fluorescence Monitoring: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.
-
Data Analysis: The peak fluorescence response is measured for each agonist concentration. The data are then normalized and plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways activated by cholinergic agonists and a general workflow for their characterization.
Caption: Muscarinic Gq/11 Signaling Pathway.
Caption: Muscarinic Gi/o Signaling Pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Functional nicotinic and muscarinic receptors on mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of acetylcholine on binding of 4-[125I]iododexetimide to muscarinic brain receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pilocarpine and carbachol exhibit markedly different patterns of Ca2+ signaling in rat pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinity of Acetylcholine at Nicotinic and Muscarinic Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of acetylcholine to various nicotinic and muscarinic receptor subtypes. The data presented is compiled from various scientific sources to offer an objective overview for researchers in pharmacology and drug development. This document includes quantitative binding data for acetylcholine and other relevant ligands, detailed experimental protocols for binding assays, and visualizations of key biological pathways and experimental workflows.
Introduction to Acetylcholine Receptors
Acetylcholine (ACh) is a crucial neurotransmitter in the central and peripheral nervous systems, mediating its effects through two major types of receptors: nicotinic and muscarinic. Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission[1]. Neuronal nAChRs are pentameric structures composed of various alpha (α2-α10) and beta (β2-β4) subunits, with the most abundant subtypes in the brain being α4β2 and α7[2]. Muscle-type nAChRs, found at the neuromuscular junction, have a different subunit composition[1].
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged responses. Five subtypes, M1 through M5, have been identified[3][4]. These subtypes are involved in a wide range of physiological functions. The M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C, while M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase[3][4][5]. The development of subtype-selective ligands for both nicotinic and muscarinic receptors is a significant challenge due to the high conservation of the orthosteric binding site[3].
Binding Affinity Data
The binding affinity of a ligand to a receptor is a critical parameter in pharmacology, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a higher binding affinity. The following tables summarize the binding affinities of acetylcholine and other well-characterized ligands to various nicotinic and muscarinic receptor subtypes. It is important to note that while the topic of interest is Acetylcholine Iodide, the binding affinity is a property of the acetylcholine cation. The iodide counter-ion is not expected to significantly influence the binding event.
Table 1: Binding Affinities of Ligands to Nicotinic Acetylcholine Receptor Subtypes
| Ligand | Receptor Subtype | Binding Affinity (K_i / K_d) | Species | Notes |
| Acetylcholine | Muscle-type | 106 ± 6 µM (K_d)[6] | Wild-type | Estimated from the closed state of the receptor. |
| Acetylcholine | α4β2 | High Affinity (HS) & Low Affinity (LS) forms exist[7] | Recombinant | Specific K_d/K_i values for ACh at subtypes are less commonly reported than for antagonists. |
| Nicotine | α4β2 | ~1 nM (K_d)[8] | Mouse | High affinity is a hallmark of this subtype. |
| Nicotine | α6β2 | High sensitivity | Mouse | The α6β2 subtype has the highest sensitivity to nicotine.[8] |
| Nicotine | α7 | ~4 µM (K_d)[8] | Human | Significantly lower affinity compared to the α4β2 subtype. |
| Varenicline | α3β4 | Not specified | Human | Binds to this subtype.[9] |
| Varenicline | α4β2 | High affinity | Human | A partial agonist at this receptor. |
| Varenicline | α7 | High affinity | Human | A full agonist at this receptor. |
Note: The asterisk () indicates that the precise subunit composition can vary.*
Table 2: Binding Affinities of Ligands to Muscarinic Acetylcholine Receptor Subtypes
| Ligand | Receptor Subtype | Binding Affinity (K_d / K_i / pK_i) | Species | Notes |
| Acetylcholine | Muscarinic (general) | ~20 nM (K_d)[10] | Rat Brain | High-affinity binding to synaptic plasma membranes. |
| Acetylcholine | Muscarinic (general) | 500 µM (IC50 vs. [125I]iododexetimide)[11] | Porcine Brain | Demonstrates competition with a non-specific antagonist. |
| Atropine | Muscarinic (general) | ~1 nM (K_d)[10] | Rat Brain | A non-selective antagonist with high affinity. |
| Pirenzepine | M1 | High affinity | Human/Rat | A well-established M1-selective antagonist.[3][12] |
| Pirenzepine | M2 | Low affinity | Human/Rat | Shows significantly lower affinity for M2 compared to M1 receptors.[3] |
| Pirenzepine | M3 | Intermediate affinity | Human/Rat | Affinity is between that for M1 and M2 receptors.[3] |
Experimental Protocols
The determination of binding affinities is typically achieved through radioligand binding assays. These assays measure the interaction of a radioactively labeled ligand with its receptor.
Competitive Radioligand Binding Assay for Acetylcholine Receptors
This protocol provides a generalized method for determining the binding affinity of a test compound (like this compound) by measuring its ability to compete with a known radioligand for binding to a specific receptor subtype.
I. Materials
-
Receptor Source: Cell membranes from cell lines stably expressing the desired human nAChR or mAChR subtype (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity ligand for the receptor of interest, labeled with tritium ([³H]) or iodine-125 ([¹²⁵I]).
-
For nAChRs: [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin.
-
For mAChRs: [³H]-N-methylscopolamine ([³H]-NMS).
-
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., nicotine for nAChRs, atropine for mAChRs).
-
Binding Buffer: Typically a Tris-HCl or phosphate buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl₂).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) presoaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Scintillation Counter: For detecting the radioactivity.
II. Procedure
-
Membrane Preparation: Homogenize the cells expressing the receptor of interest and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + Radioligand.
-
Non-specific Binding: Receptor membranes + Radioligand + a saturating concentration of the unlabeled control ligand.
-
Competitive Binding: Receptor membranes + Radioligand + varying concentrations of the test compound (this compound).
-
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
III. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competitive binding wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow of a competitive radioligand binding assay and the simplified signaling pathways for nicotinic and muscarinic receptors.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathways for nAChRs and mAChRs.
References
- 1. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. nachrs.org [nachrs.org]
- 3. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High affinity and low affinity heteromeric nicotinic acetylcholine receptors at central synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Muscarinic cholinergic receptors in mammalian brain: differences between bindings of acetylcholine and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of acetylcholine on binding of 4-[125I]iododexetimide to muscarinic brain receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Acetylcholine with Butyrylcholinesterase and Acetylcholinesterase
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between neurotransmitters and their metabolizing enzymes is paramount. This guide provides a detailed comparison of the cross-reactivity of acetylcholine iodide with two key enzymes in the cholinergic system: butyrylcholinesterase (BChE) and acetylcholinesterase (AChE).
Acetylcholine (ACh), a fundamental neurotransmitter, is primarily hydrolyzed by acetylcholinesterase (AChE) at synaptic clefts to terminate nerve impulses. However, a second enzyme, butyrylcholinesterase (BChE), also known as pseudocholinesterase, is capable of hydrolyzing acetylcholine and is found in various tissues, including plasma, liver, and the nervous system. While AChE is highly specific for acetylcholine, BChE exhibits broader substrate specificity. This guide delves into the kinetic differences of this compound with these two enzymes, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
Quantitative Comparison of Kinetic Parameters
The interaction of acetylcholine with AChE and BChE can be quantified by Michaelis-Menten kinetics, which describe the relationship between the substrate concentration and the rate of the enzymatic reaction. The key parameters are the Michaelis constant (Kₘ) and the catalytic constant (kcat). Kₘ is an inverse measure of the substrate's binding affinity to the enzyme, while kcat represents the turnover number, or the number of substrate molecules each enzyme site converts to product per unit time. The ratio of kcat/Kₘ is a measure of the enzyme's catalytic efficiency.
While both enzymes can hydrolyze acetylcholine, kinetic studies reveal a significant difference in their efficiency. AChE is a highly efficient enzyme for acetylcholine hydrolysis, characterized by a low Kₘ and a very high kcat value. In contrast, BChE hydrolyzes acetylcholine less efficiently, with a higher Kₘ value, indicating a lower binding affinity for this substrate.
Below is a summary of the kinetic parameters for the hydrolysis of acetylcholine by human acetylcholinesterase and butyrylcholinesterase.
| Enzyme | Substrate | Kₘ (mM) | Vₘ (µM s⁻¹) | Source |
| Acetylcholinesterase (AChE) | Acetylcholine (ACh) | ~0.035 | ~2.36 | Komersová et al.[1] |
| Butyrylcholinesterase (BChE) | Acetylcholine (ACh) | ~7.96 | ~11.47 | Komersová et al.[1] |
Note: Vₘ values are dependent on enzyme concentration and experimental conditions. For a direct comparison of catalytic turnover, kcat values are required.
One study reports a kcat for the hydrolysis of acetylcholine by AChE to be approximately 1.6 x 10⁴ s⁻¹.[2]
Experimental Protocols
The determination of kinetic parameters for the hydrolysis of acetylcholine by AChE and BChE requires precise experimental methods. As the hydrolysis of acetylcholine itself does not produce a chromogenic product, alternative methods to the commonly used Ellman's reagent (DTNB) assay are necessary. The pH-stat method is a suitable alternative for directly measuring the activity of cholinesterases with acetylcholine as the substrate.[3][4]
Protocol for Measuring Cholinesterase Activity using the pH-Stat Method
This method is based on the principle that the enzymatic hydrolysis of acetylcholine produces acetic acid, leading to a decrease in the pH of the reaction mixture. A pH-stat apparatus maintains a constant pH by automatically titrating the liberated acid with a standardized alkaline solution. The rate of addition of the titrant is directly proportional to the rate of the enzymatic reaction.
Materials:
-
pH-stat apparatus (including a thermostated reaction vessel, a pH electrode, a burette with a standardized alkaline solution, and a recording device)
-
Purified acetylcholinesterase or butyrylcholinesterase
-
This compound substrate solution of known concentration
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Reaction buffer (e.g., a low-ionic-strength buffer that does not interfere with the pH measurement, such as a dilute KCl solution)
-
Deionized water
Procedure:
-
Instrument Setup: Calibrate the pH electrode and set up the pH-stat apparatus according to the manufacturer's instructions. Set the desired reaction temperature (e.g., 25°C or 37°C) and the pH to be maintained (e.g., pH 7.4).
-
Reaction Mixture Preparation: In the thermostated reaction vessel, add the reaction buffer and the enzyme solution. Allow the mixture to equilibrate to the set temperature.
-
Initiation of the Reaction: Start the pH-stat recording and add a known volume of the this compound substrate solution to the reaction vessel to initiate the enzymatic reaction.
-
Data Recording: The pH-stat will automatically add the NaOH titrant to maintain the constant pH. The volume of titrant added over time is recorded.
-
Determination of Initial Velocity: The initial rate of the reaction (v₀) is determined from the initial linear portion of the titration curve (volume of NaOH added versus time).
-
Kinetic Parameter Calculation: Repeat the experiment with varying concentrations of this compound. Plot the initial velocities (v₀) against the substrate concentrations ([S]). The Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘ) can then be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis (e.g., a Lineweaver-Burk plot).
Visualizing the Pathways and Processes
To better understand the biological context and experimental workflow, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Acetylcholine Signaling Pathway.
Caption: Experimental Workflow for pH-Stat Assay.
Caption: Enzyme-Substrate Relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. Kcat for the hydrolysis of acetylcholine by w - Unspecified - BNID 109218 [bionumbers.hms.harvard.edu]
- 3. Kinetics of hydrolysis of acetylthiocholine and acetylcholine by cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH method for determination of cholinesterase in whole blood: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of Acetylcholine Iodide on different muscarinic receptor subtypes.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Acetylcholine's Performance Across M1-M5 Receptors with Supporting Experimental Data.
Acetylcholine, the endogenous neurotransmitter for all muscarinic acetylcholine receptors (mAChRs), plays a pivotal role in mediating a vast array of physiological functions. Its interaction with the five distinct muscarinic receptor subtypes (M1-M5) initiates diverse intracellular signaling cascades, making these receptors attractive therapeutic targets for a variety of diseases. This guide provides a comparative analysis of the efficacy of Acetylcholine Iodide on each muscarinic receptor subtype, supported by experimental data from functional assays.
Data Presentation: Efficacy of Acetylcholine at Muscarinic Receptor Subtypes
| Receptor Subtype | G Protein Coupling | Typical Signaling Pathway | Acetylcholine EC50 (GTPγS Assay) | Acetylcholine EC50 (Calcium Mobilization Assay) |
| M1 | Gq/11 | Phospholipase C activation, leading to IP3 and DAG formation and intracellular Ca2+ mobilization. | 2.2 µM | 56 nM |
| M2 | Gi/o | Inhibition of adenylyl cyclase, leading to decreased cAMP levels. | 0.5 µM | Not applicable (Gi/o coupled) |
| M3 | Gq/11 | Phospholipase C activation, leading to IP3 and DAG formation and intracellular Ca2+ mobilization. | 1.8 µM | Data not available from a comparable study |
| M4 | Gi/o | Inhibition of adenylyl cyclase, leading to decreased cAMP levels. | 0.2 µM | Not applicable (Gi/o coupled) |
| M5 | Gq/11 | Phospholipase C activation, leading to IP3 and DAG formation and intracellular Ca2+ mobilization. | Data not available from a comparable study | Data not available from a comparable study |
Data for the GTPγS assay is derived from the highly cited work of Lazareno & Birdsall (1993) as referenced in multiple pharmacology resources. The EC50 for the M1 calcium mobilization assay is from a BenchChem application note.
Mandatory Visualization
The following diagrams illustrate key aspects of muscarinic receptor signaling and the experimental workflows used to assess the efficacy of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory equipment.
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins upon agonist binding to GPCRs. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the Gα subunit upon receptor activation.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
This compound.
-
[³⁵S]GTPγS (radiolabeled).
-
Guanosine diphosphate (GDP).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).
-
Scintillation fluid.
-
Glass fiber filter mats.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing a specific muscarinic receptor subtype using standard cell lysis and centrifugation techniques. The final membrane pellet is resuspended in assay buffer.
-
Reaction Setup: In a microplate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of GDP (e.g., 10 µM), and varying concentrations of this compound.
-
Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove non-specific binding.
-
Quantification: The filter mats are dried, and scintillation fluid is added. The amount of bound [³⁵S]GTPγS is then quantified using a scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a saturating concentration of a non-radiolabeled GTP analog) from the total binding. The data is then plotted as specific binding versus the logarithm of the this compound concentration and fitted to a sigmoidal dose-response curve to determine the EC50 value.
Calcium Mobilization Assay
This assay is used to measure the activation of Gq-coupled GPCRs, such as M1, M3, and M5 muscarinic receptors. Agonist binding leads to an increase in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye.
Materials:
-
A cell line stably expressing the Gq-coupled muscarinic receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
This compound.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
A fluorescence plate reader with kinetic reading capabilities and automated injection.
Procedure:
-
Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye, prepared in assay buffer, to the cells. Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells.
-
Cell Washing: After incubation, gently wash the cells two to three times with assay buffer to remove any extracellular dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Agonist Addition: The plate reader's injector system adds varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately after agonist addition, the fluorescence intensity is measured kinetically over time (e.g., every second for 1-2 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence. The data is normalized to the maximum response and plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
This guide provides a foundational comparison of this compound's efficacy across muscarinic receptor subtypes. For more detailed and specific investigations, it is recommended to consult the primary literature and perform in-house validation experiments under your specific laboratory conditions.
A Researcher's Guide to Using Positive and Negative Controls in Experiments with Acetylcholine Iodide
For researchers, scientists, and professionals in drug development, the precise evaluation of Acetylcholine Iodide's effects is paramount. This guide provides a comprehensive comparison of this compound with common positive and negative controls, supported by experimental data and detailed protocols to ensure the validity and reproducibility of your findings.
This compound, a key neurotransmitter, activates both muscarinic and nicotinic acetylcholine receptors, triggering a wide array of cellular responses. To accurately attribute an observed effect to the specific action of this compound, the use of appropriate controls is essential. Positive controls mimic the expected effect, confirming the experimental system is responsive, while negative controls should not elicit the same response, demonstrating the specificity of the treatment.
Comparative Efficacy of Cholinergic Compounds
The following tables summarize the half-maximal effective concentration (EC50) for positive controls (agonists) and the half-maximal inhibitory concentration (IC50) for negative controls (antagonists) at various acetylcholine receptor subtypes. It is important to note that these values can vary depending on the specific cell line, tissue, and experimental conditions.
Table 1: EC50 Values for Positive Controls (Cholinergic Agonists)
| Compound | Receptor Subtype | EC50 Value | Reference |
| Acetylcholine | M1 Muscarinic Receptor | 0.11 µM | [1] |
| Acetylcholine | α4β2 Nicotinic Receptor | 1.6 µM (high-affinity), 62 µM (low-affinity) | [2][3] |
| Carbachol | M1 Muscarinic Receptor | 2 µM | [1] |
| Carbachol | Nicotinic Receptors | 527 nM (binding IC50) | [4] |
| Carbachol | Ca2+ Mobilization | ~50 µM | [5] |
| Nicotine | α4β2 Nicotinic Receptor | Varies with subunit composition | [6] |
| Nicotine | Muscle-type Nicotinic Receptor | Very weak agonist | [7] |
Table 2: IC50 Values for Negative Controls (Cholinergic Antagonists)
| Compound | Receptor Subtype | IC50 Value | Reference |
| Atropine | M1 Muscarinic Receptor | 2.22 ± 0.60 nM | [8] |
| Atropine | M2 Muscarinic Receptor | 4.32 ± 1.63 nM | [8] |
| Atropine | M3 Muscarinic Receptor | 4.16 ± 1.04 nM | [8] |
| Atropine | M4 Muscarinic Receptor | 2.38 ± 1.07 nM | [8] |
| Atropine | M5 Muscarinic Receptor | 3.39 ± 1.16 nM | [8] |
| Atropine | 5-HT3 Receptors | 1.74 µM | [9] |
| Hexamethonium | Nicotinic Receptors | >50 µM (binding) | [4] |
| Hexamethonium | Neuronal Nicotinic Receptors | Blocks ion pore | [10] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound and its controls on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., neuronal or muscle cell line)
-
96-well plates
-
Complete cell culture medium
-
Serum-free medium
-
This compound
-
Positive Control (e.g., Carbachol)
-
Negative Control (e.g., Atropine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete medium and incubate for 24 hours.
-
Wash the cells with serum-free medium and then incubate in serum-free medium for 24 hours to synchronize the cell cycle.
-
Prepare serial dilutions of this compound, the positive control, and the negative control in serum-free medium.
-
For antagonist experiments, pre-incubate the cells with the negative control (e.g., Atropine) for 30-60 minutes before adding this compound.
-
Add the different concentrations of the test compounds to the respective wells. Include wells with untreated cells as a vehicle control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Electrophysiological Recording (Patch-Clamp)
This protocol provides a general framework for studying the effects of this compound and its controls on ion channel activity.
Materials:
-
Cells expressing the receptor of interest (e.g., Xenopus oocytes or a mammalian cell line)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External and internal pipette solutions
-
This compound
-
Positive Control (e.g., Nicotine)
-
Negative Control (e.g., Hexamethonium)
Procedure:
-
Prepare cells for recording by plating them on coverslips.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ.
-
Fill the pipette with the appropriate internal solution.
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Establish the whole-cell configuration.
-
Apply this compound or the positive control to the cell using a perfusion system and record the resulting current.
-
To test the effect of a negative control, pre-apply the antagonist for a set period before co-applying it with this compound.
-
Record currents at a holding potential of -60 mV to -70 mV.
-
Analyze the data to determine changes in current amplitude, kinetics, and other relevant parameters.
Visualizing a Logical Experimental Workflow
The following diagram illustrates a typical workflow for an experiment utilizing positive and negative controls with this compound.
Signaling Pathways of Acetylcholine
Acetylcholine exerts its effects through two main types of receptors: ionotropic nicotinic receptors and metabotropic muscarinic receptors. The diagram below illustrates these two major signaling pathways.
Logical Relationships of Controls
The following diagram outlines the expected outcomes when using this compound with its positive and negative controls in a well-designed experiment.
References
- 1. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Exposure to Nicotine Upregulates the Human α4β2 Nicotinic Acetylcholine Receptor Function | Journal of Neuroscience [jneurosci.org]
- 3. [PDF] Chronic Exposure to Nicotine Upregulates the Human α4β2 Nicotinic Acetylcholine Receptor Function | Semantic Scholar [semanticscholar.org]
- 4. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison between muscarinic receptor occupancy, inositol 1,4,5-trisphosphate accumulation and Ca2+ mobilization in permeabilized SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering α4β2 nAChRs with reduced or increased nicotine sensitivity via selective disruption of consensus sites in the M3-M4 cytoplasmic loop of the α4 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hexamethonium - Wikipedia [en.wikipedia.org]
Correlation of In Vitro and In Vivo Results with Acetylcholine Iodide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Acetylcholine Iodide, a key neurotransmitter that plays a crucial role in the central and peripheral nervous systems.[1] By examining its performance alongside other cholinergic agonists, this document aims to provide researchers with the necessary data and protocols to inform their experimental design and drug development strategies.
I. Comparative Performance Data
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of this compound's efficacy with other common cholinergic agonists. It is important to note that the in vitro and in vivo data presented are compiled from different studies and may not directly correlate due to variations in experimental design and biological systems.
Table 1: In Vitro Efficacy of Cholinergic Agonists
| Compound | Assay | Cell Line/Tissue | Concentration/Dose | Observed Effect |
| This compound | Cell Viability (MTT Assay) | Human Neuroblastoma (SK-N-MC) | 100 µM | Induction of apoptosis[2] |
| This compound | Cell Proliferation | Human Small Cell Lung Cancer (SBC3) | 1, 10, 100 µM | Dose-dependent stimulation of proliferation |
| Carbachol | Smooth Muscle Contraction | Guinea-pig Taenia Caeci | 0.1 µM–0.1 mM | Full agonist for contraction[3] |
| Pilocarpine | Acetylcholine Synthesis | Human Ciliary Body & Retina | Millimolar concentrations | Significant activation of choline acetyltransferase[4] |
Table 2: In Vivo Efficacy of Cholinergic Agonists
| Compound | Animal Model | Administration Route | Dose | Observed Effect |
| This compound | Female Albino Rats | Subcutaneous | 25 or 50 mg/kg | Inhibition of pro-inflammatory cytokine release and protection against cardiomyocyte injury[5] |
| Carbachol | Rabbits | Intr-ocular | 0.01% solution | Similar miotic activity to 1% acetylcholine chloride[6] |
| Pilocarpine | Albino Rabbits | Topical (eye drops) | 2% solution | Significant decrease in pupil diameter[7] |
II. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
A. In Vitro Experimental Protocols
1. Cell Viability - MTT Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 35,000 cells/well in 200 µL of DMEM and incubate for 24 hours.[8]
-
Treatment: After incubation, replace the medium with fresh medium containing the desired concentrations of this compound or other test compounds.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1 to 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Mix to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[1]
2. Smooth Muscle Contraction Assay
This protocol measures the contractile response of isolated smooth muscle tissue to cholinergic agonists.
-
Tissue Preparation: Isolate smooth muscle strips (e.g., guinea-pig taenia caeci or ileum) and mount them in an organ bath containing a physiological salt solution, bubbled with an appropriate gas mixture (e.g., 95% O2, 5% CO2) and maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.
-
Compound Addition: Add cumulative concentrations of this compound or other agonists to the organ bath.
-
Data Recording: Record the isometric contractions using a force transducer connected to a data acquisition system. Construct log concentration-response curves to determine the potency and efficacy of the compounds.[9]
B. In Vivo Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Model)
This is a widely used model to evaluate the anti-inflammatory activity of compounds.
-
Animal Preparation: Use male Wistar rats (220–320 g).[10] Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer this compound or the vehicle control (e.g., saline) intraperitoneally or orally at a specified time before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of the rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
2. Pupillary Diameter Measurement in Rabbits (Miosis Model)
This model is used to assess the miotic effects of cholinergic agonists.
-
Animal Preparation: Use healthy rabbits of a specific strain (e.g., Chinchilla).[11]
-
Baseline Measurement: Measure the initial pupil diameter of both eyes using a suitable measuring device.
-
Compound Administration: Instill a standardized volume (e.g., 50 µL) of the test solution (e.g., 2% Pilocarpine or this compound) into the conjunctival sac of one eye. The contralateral eye can serve as a control.
-
Pupil Diameter Measurement: Measure the pupil diameter of both eyes at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes) after instillation.
-
Data Analysis: Calculate the change in pupil diameter from the baseline for both eyes and compare the effects of different compounds.[7]
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound and the general workflows for the in vitro and in vivo experiments described.
A. Signaling Pathways
Figure 1: Muscarinic Acetylcholine Receptor Signaling Pathway.
B. Experimental Workflows
Figure 2: General Workflow for In Vitro Experiments.
Figure 3: General Workflow for In Vivo Experiments.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Actions of acetylcholine and carbachol on the chick biventer cervicis muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative effects of pilocarpine in different vehicles on pupil diameter in albino rabbits and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 9. interesjournals.org [interesjournals.org]
- 10. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Additive effect of pilocarpine and Timoptol on pupillary diameter and intraocular pressure in healthy rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring Experimental Reproducibility: A Guide to Assessing Lot-to-Lot Variability of Acetylcholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Acetylcholine Iodide is a fundamental neurotransmitter analog crucial for research in neuroscience, pharmacology, and drug development. However, the inherent variability between different manufacturing lots of this critical reagent can introduce significant inconsistencies in experimental outcomes, undermining the reliability and reproducibility of scientific findings. This guide provides a comprehensive framework for assessing the lot-to-lot variability of this compound, empowering researchers to ensure the consistency and validity of their experimental results.
The Critical Need for Lot-to-Lot Variability Assessment
This guide outlines a series of analytical and biological assays that can be implemented as a quality control measure when a new lot of this compound is received. By comparing the performance of a new lot against a previously validated or reference lot, researchers can confidently proceed with their experiments, knowing that their key reagent is consistent.
Analytical Characterization of this compound Lots
A thorough analytical comparison is the first step in assessing the consistency of different this compound lots. The following table summarizes key analytical tests, their purpose, and typical acceptance criteria based on commercially available product specifications.[1][2][3][4]
| Parameter | Method | Purpose | Typical Acceptance Criteria |
| Appearance | Visual Inspection | To ensure the physical form and color are consistent. | White to off-white or pale yellow crystalline powder.[3] |
| Melting Point | Melting Point Apparatus | A sharp and consistent melting point range is indicative of high purity. | 163-165 °C[1] |
| Purity (Assay) | Titration (Argentometric) | To quantify the amount of this compound. | ≥97.5%[3] |
| Identity | ¹H NMR Spectroscopy | To confirm the chemical structure and identify any organic impurities. | Spectrum should be consistent with the structure of this compound. |
| Molecular Weight | Mass Spectrometry | To confirm the molecular weight of the compound. | Conforms to the theoretical mass of 273.11 g/mol .[2] |
| Water Content | Karl Fischer Titration | To quantify the amount of water, which can affect stability and accurate weighing. | <1.0%[3] |
| Purity and Impurity Profile | HPLC/UV or LC-MS/MS | To separate and quantify this compound and any related impurities. | Consistent peak purity and impurity profile compared to the reference lot. |
Biological Activity Assessment
Beyond analytical characterization, it is crucial to assess the biological activity of different this compound lots to ensure consistent pharmacological effects.
Acetylcholinesterase (AChE) Activity Assay
This assay indirectly assesses the integrity of the acetylcholine analog by measuring its ability to be hydrolyzed by the enzyme acetylcholinesterase. While acetylthiocholine is the more common substrate for this assay, this compound can also be used.[5][6][7] The rate of hydrolysis, determined by measuring the appearance of a colored product, should be comparable between lots.
Acetylcholine Receptor Binding Assay
A competitive binding assay can be employed to determine the affinity of different lots of this compound for its target receptors (muscarinic or nicotinic).[8][9][10][11] This provides a direct measure of the compound's biological potency.
The following table can be used to record and compare the results of biological activity assays between a reference and a new lot of this compound.
| Biological Assay | Parameter Measured | Reference Lot Result | New Lot Result | % Difference |
| AChE Activity Assay | Rate of Hydrolysis (mOD/min) | |||
| Receptor Binding Assay | IC₅₀ or Kᵢ (nM) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for the analysis of this compound purity. Method optimization may be required.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Atlantis HILIC Silica, 5 µm, 4.6 x 150 mm).[12]
-
Mobile Phase: Acetonitrile and ammonium formate buffer (e.g., 85:15 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve a known concentration of the reference and new lots of this compound in the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject equal volumes of the reference and new lot samples.
-
Record the chromatograms and compare the peak areas of the main component and any impurities.
-
Calculate the purity of each lot and compare the impurity profiles.
-
Acetylcholinesterase (AChE) Activity Assay (Colorimetric)
This protocol is adapted from the Ellman's assay.[5][7]
-
Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylcholinesterase (AChE) enzyme solution
-
Reference and new lots of this compound (or Acetylthiocholine Iodide as a substrate)
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer to each well.
-
Add the DTNB solution to each well.
-
Add the sample solutions (reference lot and new lot of this compound at various concentrations).
-
Initiate the reaction by adding the AChE solution to each well.
-
Immediately measure the absorbance at 412 nm in a microplate reader at regular intervals for 10-20 minutes.
-
Calculate the rate of the reaction (change in absorbance per minute) for each lot.
-
Compare the reaction rates between the reference and new lots.
-
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Acetylcholine signaling pathway at the synapse.
Caption: Workflow for assessing lot-to-lot variability.
By implementing a systematic approach to quality control, researchers can mitigate the risks associated with reagent variability, thereby enhancing the integrity and impact of their scientific contributions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 4. CAS-2260-50-6, Acetyl Choline Iodide AR Manufacturers, Suppliers & Exporters in India | 451185 [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Acetylcholinesterase (AchE) Activity Assay Kit - Elabscience® [elabscience.com]
- 7. attogene.com [attogene.com]
- 8. labcorp.com [labcorp.com]
- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 10. mayocliniclabs.com [mayocliniclabs.com]
- 11. childrensmn.org [childrensmn.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Proper Disposal of Acetylcholine Iodide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of acetylcholine iodide, ensuring operational integrity and laboratory safety.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE). This compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] It is also a combustible dust.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: In case of insufficient ventilation, use a dust respirator.[4]
Storage: Store this compound in a cool, dry, and well-ventilated area.[1][3] It should be protected from light and moisture.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆INO₂ | [3] |
| Molecular Weight | 273.12 g/mol | [3] |
| Melting Point | 162 - 164 °C (323.6 - 327.2 °F) | [1] |
| Appearance | White powder/solid | [1] |
| Odor | Odorless | [1] |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][5] This ensures compliance with local, regional, and national regulations.
Step-by-Step Disposal Workflow:
-
Segregation: Isolate waste this compound from other laboratory waste streams.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and relevant hazard symbols.
-
Containment: Ensure the waste is stored in a securely sealed and appropriate container to prevent spills or dust formation.
-
Documentation: Maintain a record of the amount of waste being disposed of.
-
Professional Collection: Arrange for collection by a certified hazardous waste disposal service.
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Diagram 1: this compound Disposal Workflow
Experimental Protocol: Chemical Neutralization (for educational purposes)
While professional disposal is the standard, understanding the chemical principles of neutralization can be valuable. Acetylcholine contains an ester functional group, which can be hydrolyzed under basic conditions (saponification) to less hazardous products: choline and an acetate salt.
Disclaimer: This protocol is for informational purposes only and should be validated and performed by qualified personnel in a controlled laboratory setting, adhering to all institutional and governmental safety regulations.
Materials:
-
Waste this compound
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a well-ventilated fume hood, dissolve the waste this compound in water in a beaker.
-
Neutralization: Slowly add the sodium hydroxide solution to the this compound solution while stirring.
-
Monitoring: Monitor the pH of the solution. Continue adding the base until the pH is stable in the basic range (e.g., pH > 10) to ensure complete hydrolysis of the ester.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion. Gentle heating can accelerate the reaction but should be done with caution.
-
Final pH Adjustment: After the reaction is complete, neutralize the solution by adding a suitable acid (e.g., hydrochloric acid) until the pH is within the acceptable range for aqueous waste disposal according to your institution's guidelines (typically between 6 and 8).
-
Disposal of Neutralized Solution: The resulting solution, containing choline, sodium acetate, sodium iodide, and water, may be suitable for drain disposal depending on local regulations. Always verify with your institution's environmental health and safety office before disposing of any chemical waste down the drain.
The signaling pathway for the base-catalyzed hydrolysis of this compound is depicted below.
References
Personal protective equipment for handling Acetylcholine Iodide
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Acetylcholine Iodide. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as hazardous under the 2012 OSHA Hazard Communication Standard.[1] The primary hazards are associated with ingestion, skin and eye contact, and inhalation of dust.[1][2][3][4][5]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4][5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3][4][5] |
| Combustible Dust | May form combustible dust concentrations in air |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risk. The following table outlines the required PPE.
| Protection Type | Specific Requirements | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.[1][2][5][6][7] | To prevent eye irritation from dust particles.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (tested according to EN 374) and appropriate protective clothing to prevent skin exposure.[1][2][6][7] | To prevent skin irritation upon contact.[2][3][4] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[1] If dust formation is unavoidable or if irritation is experienced, use a NIOSH/MSHA-approved respirator.[6][7][8] | To prevent respiratory tract irritation.[2][3][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the container is clearly labeled.
-
Storage: Store in a cool, dry, and well-ventilated place.[2][3][5][7] The recommended storage temperature is between 2°C and 8°C.[2][9] Keep the container tightly closed and protect it from light and moisture, as the substance is hygroscopic and light-sensitive.[1][6]
-
Preparation: Handle the substance in a designated area with adequate ventilation, such as a chemical fume hood, to avoid dust formation.[2][3][5][7] Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Handling: Avoid all personal contact, including the inhalation of dust.[10][11] Do not eat, drink, or smoke in the handling area.[1][11] Wash hands thoroughly before breaks and after handling.[1][3]
-
Spill Management: In case of a spill, avoid generating dust.[11] Use dry clean-up procedures.[10][11] Collect the spilled material mechanically and place it in a suitable, labeled container for disposal.[7]
-
Waste Classification: this compound and its container must be disposed of as hazardous waste.[2][10]
-
Container Management: Use designated, clearly labeled, and sealed containers for waste.
-
Disposal Procedure: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1][2][10] Do not allow the substance to enter drains or waterways.[2][5] Contaminated packaging must be treated with the same precautions as the substance itself.[2]
Emergency and First-Aid Procedures
Immediate and appropriate first-aid is crucial in the event of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1][2] If irritation or discomfort persists, seek medical attention.[11] |
| Skin Contact | Immediately remove all contaminated clothing.[11] Wash the affected skin with plenty of soap and water.[1][11] If skin irritation occurs, consult a physician.[2] |
| Eye Contact | Rinse cautiously with clean, fresh water for at least 15 minutes, holding the eyelids apart.[1][2] Remove contact lenses if present and easy to do so.[1] If eye irritation persists, consult an ophthalmologist.[2] |
| Ingestion | Rinse the mouth with water if the person is conscious.[2] Call a physician or poison control center immediately.[1] |
Physical and Chemical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 2260-50-6[1][2][3][4] |
| Molecular Formula | C7H16INO2[5] |
| Molecular Weight | 273.12 g/mol [5] |
| Appearance | White powder/solid[1] |
| Melting Point | 162 - 164 °C (323.6 - 327.2 °F)[1] |
| Solubility | Soluble in DMSO and dimethylformamide.[12] Soluble in PBS (pH 7.2) at approximately 10 mg/ml.[12] |
| Storage Temperature | 2°C to 8°C[2][9] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. biosynth.com [biosynth.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cdn.cocodoc.com [cdn.cocodoc.com]
- 11. sdfine.com [sdfine.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
